Fmoc-L-Orn(Mmt)-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H38N2O5 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methoxyphenyl)-diphenylmethyl]amino]pentanoic acid |
InChI |
InChI=1S/C40H38N2O5/c1-46-31-24-22-30(23-25-31)40(28-13-4-2-5-14-28,29-15-6-3-7-16-29)41-26-12-21-37(38(43)44)42-39(45)47-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44) |
InChI Key |
IZNIVWXIXGXKJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Fmoc-L-Orn(Mmt)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Orn(Mmt)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(4-methoxytrityl)-L-ornithine, is a pivotal amino acid derivative for advanced peptide synthesis.[1] Its unique protective group strategy offers researchers significant advantages in creating complex and modified peptides.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.
The strategic use of the acid-labile 4-methoxytrityl (Mmt) group for the side-chain protection of ornithine allows for orthogonal deprotection. This enables selective modification of the ornithine side chain while the peptide remains anchored to the solid support, a critical step in the synthesis of branched peptides, cyclic peptides, and peptides conjugated to labels or other molecules.[2]
Core Chemical and Physical Properties
This compound is a white to light yellow or grey powder.[1] Its chemical structure features the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the 4-methoxytrityl (Mmt) group on the δ-amino group of the L-ornithine side chain.
Table 1: General Chemical Properties
| Property | Value | References |
| Synonyms | Fmoc-L-Orn(4-methoxytrityl)-OH, N-α-Fmoc-N-δ-4-methoxytrityl-L-ornithine | [1] |
| CAS Number | 1192825-56-1 (for Mmt); 343770-23-0 (for the closely related Mtt variant) | [1] |
| Molecular Formula | C40H38N2O4 | [1] |
| Molecular Weight | 610.7 g/mol (or 610.74 g/mol ) | [1] |
| Appearance | Light yellow to grey powder | [1] |
| Melting Point | 136 - 137 °C | [1] |
Table 2: Purity and Storage
| Property | Value | References |
| Purity (HPLC) | ≥ 92% (Note: some suppliers offer ≥98.0% for the Mtt variant) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Table 3: Solubility
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS).[1][4]
Incorporation of this compound in SPPS
This protocol outlines the standard procedure for coupling this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation: A 3- to 5-fold molar excess of this compound is pre-activated with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-2 hours at room temperature.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: A small sample of the resin can be tested (e.g., using the Kaiser test) to ensure complete coupling.
Caption: Workflow for the incorporation of this compound in SPPS.
Orthogonal Cleavage of the Mmt Group
The key feature of the Mmt group is its lability to dilute acid, allowing for its removal without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups like Boc or tBu.[5]
Materials:
-
Peptide-resin containing an Orn(Mmt) residue
-
1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavengers (e.g., 1-5% Triisopropylsilane (TIS) or methanol)
-
DCM
-
DMF
-
10% DIPEA in DMF
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DCM.
-
Mmt Cleavage: The resin is treated with a solution of 1-2% TFA in DCM containing a scavenger. The reaction is typically performed for 30-60 minutes. The progress of the reaction can be monitored by the appearance of an orange color from the released trityl cation.
-
Washing: The resin is washed with DCM.
-
Neutralization: The resin is washed with 10% DIPEA in DMF to neutralize any residual acid.
-
Final Washing: The resin is washed thoroughly with DMF and DCM. The exposed δ-amino group of the ornithine residue is now available for further modification.
Caption: Experimental workflow for the selective deprotection of the Mmt group.
Signaling Pathways and Logical Relationships
The orthogonality of the Fmoc, Mmt, and resin-linker protecting groups is a fundamental concept in this type of peptide synthesis. This allows for a hierarchical deprotection strategy.
Caption: Logical relationship of orthogonal protecting groups in SPPS.
Applications in Research and Drug Development
The ability to selectively deprotect the ornithine side chain opens up numerous possibilities for the synthesis of complex peptide architectures.
-
Branched Peptides: A second peptide chain can be synthesized on the deprotected ornithine side chain.
-
Cyclic Peptides: The ornithine side chain can be used to form a lactam bridge with the C-terminus or another side chain, leading to cyclic peptides with constrained conformations.
-
Peptide Conjugates: The free amino group of the ornithine side chain is a convenient handle for attaching various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[6]
-
Combinatorial Libraries: The on-resin modification of the ornithine side chain allows for the generation of diverse peptide libraries for screening purposes.
Conclusion
This compound is a valuable and versatile building block in modern peptide chemistry. Its key advantage lies in the acid-labile Mmt protecting group, which enables a wide range of on-resin side-chain modifications under mild conditions. This feature is instrumental in the synthesis of sophisticated peptide structures that are of great interest in academic research and for the development of novel peptide-based therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory.
References
Fmoc-L-Orn(Mmt)-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical properties of Fmoc-L-Orn(Mmt)-OH, a key building block in peptide synthesis.
Core Chemical Data
The fundamental chemical properties of this compound are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₄₀H₃₈N₂O₄[1] |
| Molecular Weight | 610.7 g/mol [1] |
| Alternate Molecular Weight | 610.74 g/mol |
Chemical Structure
The molecular structure of this compound, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a monomethoxytrityl (Mmt) group protecting the side-chain amino group of L-ornithine, is depicted below.
References
Synthesis of Fmoc-L-Orn(Mmt)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(4-methoxytrityl)-L-ornithine (Fmoc-L-Orn(Mmt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the Mmt (monomethoxytrityl) protecting group for the side-chain amino functionality of ornithine offers significant advantages in the synthesis of complex peptides, including branched and cyclic structures. This document outlines the synthetic pathway, provides detailed experimental protocols based on analogous and established chemical transformations, and presents relevant physicochemical and analytical data.
Introduction
This compound is a valuable amino acid derivative for peptide chemists. The Fmoc group on the α-amino function provides a base-labile protecting group, compatible with standard SPPS protocols. The Mmt group on the δ-amino group is highly acid-labile and can be selectively removed under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonality allows for the selective deprotection and modification of the ornithine side chain while the peptide remains attached to the solid support and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented in Table 1. This data is essential for the identification and quality control of the synthesized compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₃₈N₂O₅ | [1] |
| Molecular Weight | 642.74 g/mol | [1] |
| CAS Number | 159857-61-1 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 138-140 °C | |
| Purity (HPLC) | ≥98.0% | |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. |
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from L-ornithine. A common and effective strategy involves the initial protection of the α-amino and carboxyl groups to allow for the selective protection of the δ-amino group. One such method utilizes the formation of a copper (II) complex. Following the introduction of the Mmt group, the copper is removed, and the α-amino group is subsequently protected with the Fmoc group.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established chemical principles and analogous syntheses of similar protected amino acids, such as Fmoc-Lys(Mtt)-OH, as detailed in the scientific literature and patents.[2][3] Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions.
Step 1: Synthesis of L-Ornithine Copper(II) Complex
This step protects the α-amino and carboxyl groups of L-ornithine through chelation with copper(II) ions, allowing for selective reaction at the δ-amino group.
Materials:
-
L-Ornithine hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve L-ornithine hydrochloride (1 equivalent) in deionized water.
-
In a separate flask, dissolve copper(II) sulfate pentahydrate (0.5 equivalents) in deionized water.
-
Slowly add the copper(II) sulfate solution to the ornithine solution with vigorous stirring.
-
Adjust the pH of the mixture to approximately 9-10 with a solution of sodium hydroxide. A deep blue precipitate of the L-ornithine copper(II) complex will form.
-
Stir the suspension at room temperature for 1-2 hours.
-
Collect the precipitate by filtration, wash thoroughly with deionized water, and then with methanol.
-
Dry the copper complex under vacuum to a constant weight.
Expected Yield: Quantitative.
Step 2: Synthesis of Nδ-(4-methoxytrityl)-L-Ornithine Copper(II) Complex
The δ-amino group of the copper-chelated ornithine is protected with the monomethoxytrityl (Mmt) group.
Materials:
-
L-Ornithine copper(II) complex (from Step 1)
-
4-Methoxytrityl chloride (Mmt-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Suspend the L-ornithine copper(II) complex (1 equivalent) in anhydrous DCM.
-
Add DIPEA or TEA (2.2 equivalents) to the suspension and stir for 15-20 minutes at room temperature.
-
In a separate flask, dissolve Mmt-Cl (1.1 equivalents) in anhydrous DCM.
-
Slowly add the Mmt-Cl solution to the stirred suspension of the copper complex over 30 minutes.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to obtain the crude Nδ-(4-methoxytrityl)-L-ornithine copper(II) complex.
Step 3: Synthesis of Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(4-methoxytrityl)-L-Ornithine
The copper is removed, and the α-amino group is subsequently protected with the Fmoc group.
Materials:
-
Nδ-(4-methoxytrityl)-L-ornithine copper(II) complex (from Step 2)
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Citric acid solution (10%)
-
Brine
Procedure:
-
Dissolve the crude Nδ-(4-methoxytrityl)-L-ornithine copper(II) complex in a mixture of water and dioxane (or acetone).
-
Add a solution of EDTA disodium salt (1.2 equivalents) in water to the mixture to chelate and remove the copper ions. The solution should change color from blue to colorless.
-
Adjust the pH of the solution to 8.5-9.5 with sodium bicarbonate or sodium carbonate.
-
Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane (or acetone) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, maintaining the pH between 8.5 and 9.5. Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with a cold 10% citric acid solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
Purification
The crude product is purified by crystallization or column chromatography.
Procedure:
-
Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Add a non-polar solvent (e.g., hexane) dropwise until turbidity is observed.
-
Allow the solution to stand at 4 °C to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
-
Alternatively, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small percentage of acetic acid.
Expected Overall Yield: Based on the analogous synthesis of Fmoc-Lys(Mtt)-OH, an overall yield of approximately 40-50% can be anticipated.[3]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the Fmoc and Mmt protecting groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.
The following diagram illustrates the logical relationship of the characterization methods to the final product.
Caption: Analytical methods for product characterization.
Conclusion
The synthesis of this compound is a crucial process for enabling advanced peptide synthesis strategies. The outlined multi-step synthesis, involving a copper-chelation strategy for selective side-chain protection, provides a reliable route to this valuable building block. Careful execution of the experimental protocols and thorough characterization of the final product are essential to ensure its quality and performance in solid-phase peptide synthesis. This guide provides the necessary theoretical and practical framework for researchers and professionals in the field of peptide and drug development to successfully synthesize and utilize this compound.
References
The Mmt Protecting Group on Ornithine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of peptide synthesis and drug development, the precise and controlled manipulation of reactive functional groups is paramount. The monomethoxytrityl (Mmt) group serves as a highly valuable, acid-labile protecting group for the δ-amino function of the non-proteinogenic amino acid L-ornithine. Its exceptional sensitivity to mild acidic conditions allows for selective deprotection, enabling complex, site-specific modifications of peptide structures while they are still anchored to a solid support. This technical guide provides an in-depth overview of the Mmt protecting group as applied to ornithine, detailing its properties, synthesis, deprotection protocols, and applications in solid-phase peptide synthesis (SPPS).
Introduction to the Mmt Protecting Group
The 4-methoxytrityl (Mmt) group is a derivative of the trityl (triphenylmethyl) group. The addition of a single methoxy group to one of the phenyl rings significantly increases its acid lability compared to the parent trityl (Trt) and the related methyltrityl (Mtt) groups.[1] This property is central to its utility as an orthogonal protecting group in Fmoc-based solid-phase peptide synthesis.[1]
When attached to the side-chain (δ-amino) of ornithine, the Mmt group prevents this nucleophilic site from participating in undesired reactions during peptide chain elongation. Its key advantage lies in its ability to be selectively removed under very mild acidic conditions that leave other common protecting groups—such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers/esters—and acid-sensitive resin linkers intact.[2] This orthogonality is crucial for advanced peptide modifications, including:
-
On-resin cyclization: Forming lactam bridges between the ornithine side chain and a C-terminal carboxyl group.
-
Branched peptide synthesis: Growing a second peptide chain from the ornithine side chain.
-
Site-specific labeling: Attaching reporter molecules like fluorophores, biotin, or chelating agents.[3]
The primary building block for incorporating Mmt-protected ornithine in Fmoc SPPS is N-α-Fmoc-N-δ-Mmt-L-ornithine (Fmoc-L-Orn(Mmt)-OH).[4]
Chemical Properties and Quantitative Data
The defining characteristic of the Mmt group is its graded acid lability, which follows the general order: Mmt > Mtt > Trt .[1] This allows for fine-tuned deprotection strategies. The Mmt group's stability is sufficient to withstand the mildly basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) but is readily cleaved by low concentrations of trifluoroacetic acid (TFA) or other mild acids.
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonym | Fmoc-L-Orn(4-methoxytrityl)-OH | [4] |
| CAS Number | 1192825-56-1 | [4] |
| Molecular Formula | C₄₀H₃₈N₂O₄ | [4] |
| Molecular Weight | 610.7 g/mol | [4] |
| Appearance | Light yellow to grey powder | [4] |
Table 2: Comparative Acid Lability of Trityl Protecting Groups
| Protecting Group | Cleavage Conditions | % Cleavage (30 min) | Reference |
| Mmt | Acetic acid:Trifluoroethanol:DCM (1:1:8) | 75-80% | [1] |
| Mtt | Acetic acid:Trifluoroethanol:DCM (1:1:8) | 3-8% | [1] |
| Trt | Typically requires >90% TFA for efficient cleavage | Not applicable | [1] |
Experimental Protocols
Synthesis of this compound
Step 1: Selective N-δ-Mmt Protection of L-Ornithine
-
Dissolve L-ornithine in a suitable solvent mixture (e.g., water/dioxane) with a base like triethylamine (TEA) to deprotonate the amino groups.
-
Add 4-methoxytrityl chloride (Mmt-Cl) dropwise at a controlled temperature (e.g., 0°C to room temperature). The reaction is typically stirred for several hours.
-
The reaction selectively protects the more nucleophilic δ-amino group.
-
The product, N-δ-Mmt-L-ornithine, is isolated by adjusting the pH to its isoelectric point, causing precipitation, followed by filtration, washing, and drying.
Step 2: N-α-Fmoc Protection
-
Suspend the N-δ-Mmt-L-ornithine in a suitable solvent (e.g., acetonitrile/water).
-
Add a base (e.g., sodium bicarbonate) to deprotonate the α-amino group.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and stir the reaction at room temperature overnight.
-
Acidify the mixture (e.g., with dilute HCl) to precipitate the crude product.
-
The final product, this compound, is purified by crystallization or column chromatography.
On-Resin Deprotection of the Mmt Group
The selective removal of the Mmt group from the ornithine side chain is typically performed on the fully assembled, resin-bound peptide. This exposes the δ-amino group for further modification.
Method A: Mild TFA Cleavage This is the most common method for Mmt removal.[1]
-
Swell the peptidyl-resin in dichloromethane (DCM).
-
Prepare a cleavage cocktail of 1-2% Trifluoroacetic acid (TFA) in DCM. Often, a cation scavenger such as 1-5% triisopropylsilane (TIS) is included.[1]
-
Treat the resin with the cleavage cocktail for 2-5 minutes. Repeat this treatment multiple times (e.g., 5-10 times) until the deprotection is complete.
-
Progress can be monitored by the release of the orange-colored Mmt cation, although the scavenger will quench this color.[5]
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DMF, and finally wash with DMF and DCM to prepare for the subsequent coupling step.
Method B: Non-Acidic HOBt Cleavage For peptides or linkers that are exceptionally acid-sensitive, a non-acidic method can be employed.
-
Swell the peptidyl-resin in DCM.
-
Prepare a solution of 0.6 M Hydroxybenzotriazole (HOBt) in a 1:1 mixture of DCM and trifluoroethanol (TFE).
-
Treat the resin with the HOBt solution and agitate gently for 1 hour. The solution typically turns dark red.
-
Filter the resin and repeat the treatment.
-
Wash the resin extensively with DMF and DCM before proceeding.
Visualized Workflows and Structures
Chemical Structure of this compound
References
- 1. peptide.com [peptide.com]
- 2. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Bot Detection [iris-biotech.de]
An In-depth Technical Guide to Fmoc-L-Orn(Mmt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Orn(Mmt)-OH is a pivotal amino acid derivative for advanced peptide synthesis, particularly in the construction of complex peptides such as branched, cyclic, and stapled peptides. Its utility lies in the orthogonal protection strategy afforded by the acid-labile monomethoxytrityl (Mmt) group on the side chain of ornithine, in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group. This dual protection scheme allows for the selective deprotection of the side chain, enabling site-specific modifications while the peptide remains anchored to the solid support. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in solid-phase peptide synthesis (SPPS). Key data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1192825-56-1 |
| Molecular Formula | C₄₀H₃₈N₂O₄ |
| Molecular Weight | 610.7 g/mol |
| Appearance | Light yellow to grey powder |
| Purity | ≥ 92% (HPLC)[1] |
| Melting Point | 136 - 137 °C[1] |
| Storage Temperature | 0 - 8 °C[1] |
Core Applications in Peptide Synthesis
This compound is a versatile building block with broad applications in peptide chemistry and drug development.[2] Its primary applications include:
-
Synthesis of Branched Peptides: The selective removal of the Mmt group allows for the synthesis of peptides with side-chain modifications, including the attachment of other peptide fragments to create branched structures.
-
Cyclic Peptide Synthesis: On-resin cyclization, such as head-to-tail or side-chain-to-side-chain cyclization, can be achieved by deprotecting the Mmt group and forming a lactam bridge.
-
Stapled Peptides: This derivative is instrumental in the synthesis of stapled peptides, where the Mmt-protected ornithine can be one of the residues used to introduce a hydrocarbon staple, enhancing the peptide's helical structure and stability.[1][3][4][5]
-
Drug Development and Bioconjugation: The ability to selectively functionalize the ornithine side chain makes this compound valuable for developing peptide-based therapeutics and for conjugating peptides to other molecules like imaging agents or drug delivery systems.[2]
Experimental Protocols
The following sections detail the key experimental procedures for the use of this compound in solid-phase peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with a 20% solution of piperidine in DMF for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: Activate this compound (typically 3-5 equivalents) with a coupling reagent such as HCTU (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (9 equivalents) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Selective Deprotection of the Mmt Group
The key advantage of this compound is the ability to selectively remove the Mmt protecting group from the ornithine side chain while the peptide is still on the solid support.
-
Resin Preparation: After incorporation of this compound and elongation of the peptide chain as desired, wash the peptidyl-resin thoroughly with DCM.
-
Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM.
-
Mmt Removal: Treat the resin with the TFA/DCM solution for approximately 2 minutes. Repeat this treatment multiple times (typically 5-10 times) until the deprotection is complete. The progress of the deprotection can be monitored by observing the yellow-orange color of the Mmt cation in the filtrate.
-
Washing: Following deprotection, wash the resin extensively with DCM to remove the cleaved Mmt group and residual acid.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Final Washing: Wash the resin thoroughly with DMF to prepare for the subsequent side-chain modification.
On-Resin Side-Chain Modification (Example: Lactam Bridge Formation)
After the selective deprotection of the Mmt group, the free amino group on the ornithine side chain is available for further reactions, such as the formation of a lactam bridge for peptide cyclization.
-
Side-Chain Activation: The exposed side-chain amine of ornithine can be reacted with an activated carboxylic acid. For example, to form a lactam bridge with a C-terminal carboxylic acid, the C-terminal carboxyl group is activated using standard coupling reagents.
-
Cyclization: The activated carboxyl group then reacts with the deprotected ornithine side-chain amine, forming a cyclic peptide on the resin.
-
Washing: After the cyclization reaction, the resin is washed to remove any unreacted reagents.
Final Cleavage and Deprotection
Once the peptide synthesis and any on-resin modifications are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involving this compound in peptide synthesis.
Caption: General workflow for SPPS incorporating this compound.
Caption: Orthogonal deprotection strategy of this compound.
References
- 1. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Fmoc-L-Orn(Mmt)-OH: Supplier and Pricing Insights for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of complex peptides. Fmoc-L-Orn(Mmt)-OH, a protected amino acid derivative, offers unique advantages in solid-phase peptide synthesis (SPPS) due to the acid-labile nature of its monomethoxytrityl (Mmt) protecting group. This guide provides an in-depth overview of commercially available sources for this compound, alongside a detailed exploration of its application in experimental protocols.
Supplier and Pricing Overview
The availability and cost of this compound can vary between suppliers. Below is a summary of a known supplier for this specific compound, as well as pricing for the closely related Fmoc-L-Orn(Mtt)-OH, which can sometimes be used as an alternative depending on the specific requirements of the synthesis.
| Supplier | Product Name | Catalog Number | Quantity | Price (USD) |
| Chem-Impex | This compound | 02621 | 250 mg | $50.30 |
| 1 g | $153.00 | |||
| 5 g | $734.40 | |||
| ChemPep | Fmoc-Orn(Mtt)-OH | 181507 | 5 g | $165.00 |
| 25 g | $680.00 | |||
| Iris Biotech GmbH | Fmoc-L-Orn(Mtt)-OH (solv.) | FAA1165 | 5 g | €150.00 |
| 25 g | €600.00 | |||
| 100 g | €1,800.00 | |||
| Sigma-Aldrich | Fmoc-Orn(Mtt)-OH Novabiochem® | 852075 | 1 g | $94.80 |
| 5 g | $383.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 1192825-56-1 | [1] |
| Molecular Formula | C₄₀H₃₈N₂O₄ | [1] |
| Molecular Weight | 610.7 g/mol | [1] |
| Appearance | Light yellow to grey powder | [1] |
| Purity | ≥ 92% (HPLC) | [1] |
| Storage | 0 - 8 °C | [1] |
Experimental Protocols
This compound is a valuable building block in SPPS, particularly when selective deprotection of the ornithine side chain is required for on-resin modifications such as cyclization or branching.[1] The key feature of this reagent is the Mmt protecting group, which can be removed under mildly acidic conditions that do not affect other acid-labile protecting groups like tert-butyl (tBu) or the bond to the resin.[2][3]
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The incorporation of this compound into a peptide sequence follows the standard steps of Fmoc-based SPPS.
-
Resin Swelling: The solid support (e.g., Rink amide resin, 2-chlorotrityl resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: this compound is activated using a coupling reagent (e.g., HBTU, HATU, PyBOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and then added to the resin. The coupling reaction is typically carried out in DMF.
-
Washing: The resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
Selective Deprotection of the Mmt Group
The primary advantage of using this compound is the ability to selectively remove the Mmt group from the ornithine side chain while the peptide is still attached to the resin. This allows for site-specific modification of the exposed amino group.
Reagents:
-
1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2][4]
-
Triisopropylsilane (TIS) as a scavenger (optional, typically 1-5%)
Procedure:
-
After the peptide sequence is assembled, the resin is washed with DCM.
-
The resin is treated with a freshly prepared solution of 1-2% TFA in DCM. The reaction is typically performed for a short duration (e.g., 2 minutes) and repeated multiple times (e.g., 5-10 times) to ensure complete deprotection.[3]
-
Between each treatment, the resin is washed with DCM.
-
After the final deprotection step, the resin is thoroughly washed with DCM and then DMF to neutralize any residual acid.
-
The newly exposed side-chain amino group is now available for further chemical modification (e.g., acylation, alkylation, or attachment of a reporter molecule).
Experimental Workflow and Signaling Pathway Visualization
As this compound is a synthetic building block, a diagram of an experimental workflow is more relevant than a signaling pathway. The following diagram illustrates the key steps in solid-phase peptide synthesis incorporating this compound and the selective deprotection of the Mmt group.
References
In-Depth Technical Guide: Storage and Handling of Fmoc-L-Orn(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Orn(Mmt)-OH is a pivotal building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides, branched peptides, and those requiring side-chain modifications. The strategic use of the monomethoxytrityl (Mmt) protecting group for the side-chain amine of ornithine offers the advantage of orthogonal deprotection under mildly acidic conditions. This allows for selective manipulation of the side chain while the peptide remains anchored to the resin and other protecting groups, such as the acid-labile Boc and tBu groups, stay intact. This guide provides a comprehensive overview of the critical aspects of storing and handling this reagent to ensure its integrity and optimal performance in peptide synthesis.
Physicochemical Properties and Storage
Proper storage of this compound is paramount to prevent its degradation and maintain its reactivity. The compound is typically a light yellow to grey powder.
Table 1: Storage and Physicochemical Data for this compound
| Parameter | Value | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [1][2] |
| Appearance | Light yellow to grey powder | N/A |
| Molecular Formula | C₄₀H₃₈N₂O₄ | [1] |
| Molecular Weight | 610.78 g/mol | [1] |
| Purity | Typically ≥98% by HPLC | N/A |
| Solubility (Qualitative) | Soluble in DMF, NMP, and DCM | N/A |
Handling and Safety Precautions
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following PPE is recommended:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area. If dust generation is likely, a dust mask or respirator is advised.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.
General Handling Procedures
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Handle in a chemical fume hood or a well-ventilated laboratory.
-
After handling, wash hands thoroughly.
Spill and Disposal
-
Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust and place it in a suitable container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
Preparation of Stock Solutions
Due to the lack of quantitative solubility data, it is recommended to prepare solutions fresh for each synthesis. The most common solvents for dissolving Fmoc-amino acids in SPPS are N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).
Protocol for Preparing a 0.5 M Stock Solution in DMF:
-
Calculate the required mass of this compound for your desired volume of 0.5 M solution (e.g., for 10 mL, you would need 3.054 g).
-
In a clean, dry volumetric flask, add the calculated mass of the powdered this compound.
-
Add approximately half of the final desired volume of DMF.
-
Gently swirl or vortex the mixture until the solid is completely dissolved.
-
Add DMF to the final volume.
-
If not for immediate use, store the solution at 2-8°C and use it within a reasonable timeframe, as the stability of Fmoc-amino acids in solution can be limited.
Coupling in Solid-Phase Peptide Synthesis
The following is a general protocol for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Reagents:
-
This compound solution (e.g., 0.5 M in DMF)
-
Coupling/Activating agent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or 2,4,6-Collidine)
-
DMF for washing
Protocol:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound. For example, for a 1 equivalent of resin substitution, use 4 equivalents of this compound, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA. Mix and allow to react for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the desired time (typically 1-2 hours).
-
Wash the resin with DMF to remove excess reagents.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
Selective Deprotection of the Mmt Group
The Mmt group is highly acid-labile and can be selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA).
Reagents:
-
1-2% (v/v) TFA in DCM
-
Scavenger (e.g., triisopropylsilane - TIS) is recommended to prevent side reactions from the released Mmt cation.
Protocol:
-
Wash the peptide-resin with DCM.
-
Prepare the deprotection solution (e.g., 1% TFA and 2% TIS in DCM).
-
Add the deprotection solution to the resin and react for a short period (e.g., 2 minutes). Repeat this process multiple times (e.g., 5-10 times) until the deprotection is complete, which can be monitored by the appearance of a yellow-orange color from the Mmt cation.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Wash the resin with DMF.
-
The free side-chain amine of the ornithine residue is now available for further modification.
Signaling Pathways and Experimental Workflows
Logical Workflow for Storage and Handling
Caption: Workflow for the storage and handling of this compound.
Experimental Workflow for Selective Side-Chain Modification
References
The Sentinel of Synthesis: An In-depth Technical Guide to Monomethoxytrityl (Mmt) Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, particularly in the assembly of complex biomolecules such as oligonucleotides and peptides, the strategic use of protecting groups is paramount. Among these, the monomethoxytrityl (Mmt) group stands out as a versatile and finely-tunable shield for primary hydroxyl and amino functionalities. Its unique acid lability allows for selective deprotection under mild conditions, a critical feature in multi-step synthetic strategies where other acid-sensitive groups must remain intact. This guide provides a comprehensive overview of the Mmt protecting group, from its fundamental properties to detailed experimental protocols and its applications in cutting-edge research and drug development.
Core Principles of Mmt Protection
The monomethoxytrityl group is a derivative of the trityl (triphenylmethyl) group, featuring a single methoxy substituent on one of the phenyl rings. This electron-donating methoxy group plays a crucial role in stabilizing the trityl cation that is formed during acidic cleavage, thereby rendering the Mmt group significantly more acid-labile than the parent trityl group.[1] This enhanced lability is the cornerstone of its utility, enabling its removal with dilute acids, conditions under which other protecting groups like dimethoxytrityl (DMT) and tert-butyloxycarbonyl (Boc) remain stable.[2][3]
The primary application of Mmt is in the protection of the 5'-hydroxyl group of nucleosides in oligonucleotide synthesis and the side chains of amino acids like lysine and cysteine in solid-phase peptide synthesis (SPPS).[3][4][5] Its use allows for the implementation of orthogonal protection strategies, where different protecting groups can be removed selectively without affecting others.[4][5][6] For instance, in Fmoc-based peptide synthesis, the Mmt group on a lysine side chain can be selectively removed on-resin to allow for specific modifications, such as the attachment of fluorescent labels or biotin tags, while the rest of the peptide remains protected.[5][7]
Quantitative Data Summary
The efficiency of Mmt protection and deprotection is highly dependent on the specific substrate, solvent, and acid used. The following table summarizes key quantitative data gathered from various experimental contexts.
| Parameter | Conditions | Result/Observation | Reference(s) |
| Deprotection of Mmt-Cys | 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) / Triethylsilane (TES) (95:5) for 30 minutes | Complete removal of Mmt group. For comparison, only 4-5% of the Trityl (Trt) group is removed under these conditions. | [1] |
| On-resin Mmt Deprotection | 2% TFA in DCM with 5% Triisopropylsilane (TIS) as a scavenger | Effective removal of Mmt from cysteine side chains in solid-phase peptide synthesis. | [4] |
| Iterative Mmt Deprotection | 2% TFA in DCM, 5% TIS; 5 iterations of 10-minute reactions | Yielded the highest percentage of deprotected cysteine side chains in an optimization study. | [4] |
| Mmt Removal from 5'-Amino-Modifier | 80% Acetic acid in water at room temperature for 1 hour | Convenient method for Mmt removal after HPLC purification of oligonucleotides. | [8] |
| Alternative Mmt Deprotection | 20% Acetic acid in water | Allows for Mmt removal post-purification and subsequent extraction of Mmt-OH with ethyl acetate. | [9] |
| Acid-Free Mmt Deprotection | Neutral aqueous conditions at 60 °C for 60 minutes | Quantitative removal of Mmt from 5'-amino modifiers, driven by the precipitation of insoluble MMT-OH. | [10] |
Experimental Protocols
Protocol 1: Mmt Protection of a Primary Alcohol (General Procedure)
This protocol describes a general method for the protection of a primary hydroxyl group using monomethoxytrityl chloride (Mmt-Cl).
Materials:
-
Substrate containing a primary alcohol
-
Monomethoxytrityl chloride (Mmt-Cl) (1.1 - 1.5 equivalents)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA)
-
Anhydrous solvent (e.g., DCM, pyridine)
-
Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol-containing substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base (if not using pyridine as the solvent).
-
Slowly add a solution of Mmt-Cl in the anhydrous solvent to the reaction mixture at 0 °C or room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Mmt-protected alcohol.
Protocol 2: On-Resin Deprotection of Mmt from a Cysteine Side Chain in SPPS
This protocol details the selective removal of the Mmt group from a cysteine residue on a solid support during Fmoc-based peptide synthesis.[4][11]
Materials:
-
Peptide-resin containing an Mmt-protected cysteine residue
-
Deprotection solution: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavenger: 5% Triisopropylsilane (TIS)
-
Washing solvents: DCM, Dimethylformamide (DMF)
-
Neutralization solution: 5% DIEA in DMF
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the solvent and add the deprotection solution containing the scavenger.
-
Gently agitate the resin for a specified period (e.g., 10-30 minutes). The release of the Mmt cation can sometimes be monitored by the appearance of a yellow-orange color.[11]
-
Drain the deprotection solution.
-
Repeat steps 2-4 for a predetermined number of cycles to ensure complete deprotection.[4]
-
Wash the resin thoroughly with DCM to remove the cleaved Mmt cation and residual acid.
-
Wash the resin with DMF.
-
Neutralize the resin by washing with the neutralization solution.
-
Wash the resin again with DMF and DCM. The resin is now ready for the next synthetic step (e.g., disulfide bond formation or side-chain modification).
Visualizing Mmt in Synthetic Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of Mmt protection and deprotection in key synthetic contexts.
References
- 1. cblpatras.gr [cblpatras.gr]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. biotage.com [biotage.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
An In-Depth Technical Guide to Fmoc-L-Orn(Mmt)-OH for Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-Fmoc-Nδ-(4-methoxytrityl)-L-ornithine (Fmoc-L-Orn(Mmt)-OH), a key building block in solid-phase peptide synthesis (SPPS). Its application is particularly valuable for the synthesis of peptides with post-translational modifications, branched structures, and for the development of peptide-based therapeutics.[1][2]
Core Concepts and Properties
This compound is an amino acid derivative where the alpha-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain delta-amino group is protected by the acid-labile 4-methoxytrityl (Mmt) group. This orthogonal protection scheme is fundamental to its utility, allowing for the selective deprotection of the side-chain while the peptide remains anchored to the solid support and the N-terminus is protected.[3]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for accurate reagent preparation and reaction stoichiometry calculations.
| Property | Value | References |
| Molecular Formula | C₄₀H₃₈N₂O₄ | [2][4] |
| Molecular Weight | 610.7 g/mol | [2] |
| CAS Number | 1192825-56-1 | [2] |
| Appearance | Light yellow to grey powder | [2] |
| Purity (HPLC) | ≥ 92% | [2] |
| Melting Point | 136 - 137 °C | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Note: Data for the closely related Fmoc-L-Orn(Mtt)-OH is often used interchangeably in literature and supplier catalogues. Key properties are listed in Table 2 for comparison.
| Property | Value | References |
| Molecular Formula | C₄₀H₃₈N₂O₄ | [4] |
| Molecular Weight | 610.74 g/mol | [4] |
| CAS Number | 343770-23-0 | [4] |
| Purity (HPLC) | ≥ 98.0% | [4] |
| Purity (TLC) | ≥ 98% | [4] |
| Purity (Acidimetric) | ≥ 90.0% | [4] |
| Storage Conditions | 15-25°C | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in Fmoc-based SPPS.
Coupling of this compound
This protocol describes the standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminus
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine, 20% in DMF (v/v)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and agitate for 2-5 minutes to pre-activate the amino acid. The solution may turn yellow or orange.[5]
-
-
Coupling Reaction: Add the activated this compound solution to the washed resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test on a few resin beads to check for the presence of free primary amines. A blue or purple color indicates an incomplete reaction, while a yellow or colorless result signifies completion.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
On-Resin Deprotection of the Mmt Group
The selective removal of the Mmt group is a critical step that exposes the side-chain amine for further modification.
Materials:
-
Peptide-resin with incorporated this compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA and 1-5% TIS in DCM (v/v/v).[6][7]
-
Mmt Cleavage:
-
Treat the resin with the deprotection cocktail.
-
Gently agitate the mixture at room temperature. The cleavage can be monitored by the appearance of a yellow-orange color in the solution, which is characteristic of the Mmt cation.
-
The reaction is typically performed in multiple short steps (e.g., 5 x 10 minutes) to drive the equilibrium towards deprotection.[6]
-
-
Monitoring the Deprotection: After each treatment, a small sample of the resin can be taken, washed, and a test cleavage with a higher concentration of TFA can be performed to check for the presence of the Mmt group by observing the intensity of the orange color.
-
Washing and Neutralization:
-
Once the deprotection is complete (indicated by the disappearance of the orange color upon further treatment), wash the resin thoroughly with DCM (5 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
Neutralize the protonated side-chain amine by washing with a solution of 10% DIEA in DMF (v/v) for 5-10 minutes.[8]
-
Wash the resin again with DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for side-chain modification.
-
On-Resin Side-Chain Modification: Acylation
This protocol describes a representative example of side-chain modification, specifically the acylation of the deprotected ornithine side-chain amine with bromoacetic acid.
Materials:
-
Peptide-resin with deprotected ornithine side-chain
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin from the Mmt deprotection step is well-washed and swollen in DMF.
-
Coupling Reaction:
-
Monitoring the Reaction: A Kaiser test should be performed to confirm the absence of free amines.
-
Washing: Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all excess reagents.
-
Further Steps: The modified peptide can then be further elongated, or the N-terminal Fmoc group can be removed, followed by cleavage from the resin and final deprotection of other side-chain protecting groups.
Visualizing the Chemistry: Diagrams
The following diagrams illustrate the key chemical structures and processes involved in the use of this compound.
Caption: Chemical structure of this compound.
Caption: SPPS workflow using this compound.
Caption: Mmt group deprotection mechanism with TFA.
Caption: Orthogonal protection with Fmoc and Mmt.
References
- 1. biosynth.com [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Orn(Mtt)-OH Novabiochem® | 343770-23-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mmt Group Deprotection of Fmoc-L-Orn(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful synthesis of complex peptides and modified derivatives. The monomethoxytrityl (Mmt) group is a highly acid-labile protecting group frequently employed for the side-chain protection of amino acids like Ornithine. Its selective removal under mild acidic conditions, while other protecting groups such as tert-butyl (tBu) and the N-terminal Fmoc group remain intact, allows for site-specific modifications of the peptide on-resin. This application note provides detailed protocols and quantitative data for the efficient deprotection of the Mmt group from Fmoc-L-Orn(Mmt)-OH.
Orthogonal Deprotection Strategy
The cornerstone of utilizing this compound in peptide synthesis lies in its compatibility with the widely adopted Fmoc/tBu strategy. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the Mmt group is selectively cleaved under very mild acidic conditions. This orthogonality is crucial for synthesizing branched, cyclic, or labeled peptides.
Mmt Deprotection Conditions
The selective removal of the Mmt group is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] The addition of a carbocation scavenger, such as triethylsilane (TES) or triisopropylsilane (TIS), is critical to prevent the re-attachment of the Mmt cation to other nucleophilic residues, particularly tryptophan.[2][3]
Summary of Mmt Deprotection Conditions
| Reagent Composition | Reaction Time | Number of Treatments | Key Considerations |
| 1-2% TFA in DCM with 5% TIS | 2 minutes | 5-10 | Ensures complete removal and minimizes side reactions. |
| 1% TFA in DCM with triethylsilane | Not specified | Not specified | Effective for Mmt and Mtt group removal.[2][3] |
| Acetic Acid/TFE/DCM (1:2:7) | Not specified | Not specified | A milder alternative for Mmt removal. |
| 0.6 M HOBt in DCM/TFE (1:1) | Not specified | Not specified | Another mild condition for Mmt deprotection. |
Experimental Protocols
Materials and Reagents
-
This compound incorporated into a peptide sequence on a solid support (resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES)
-
Dimethylformamide (DMF)
-
Diethyl ether, cold
On-Resin Mmt Deprotection Protocol
This protocol is designed for the selective deprotection of the Mmt group from the side chain of an ornithine residue in a peptide synthesized on a solid support.
-
Resin Swelling: Swell the peptide-resin in an appropriate volume of DCM for 15-30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and 5% TIS in DCM.
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin.
-
Add the deprotection cocktail to the resin.
-
Gently agitate the mixture for 2 minutes.
-
Drain the deprotection solution.
-
-
Repetitive Treatments: Repeat the deprotection step (Step 3) 5 to 10 times to ensure complete removal of the Mmt group. The appearance of a yellow-orange color upon addition of the TFA solution, which fades with subsequent treatments, can indicate the presence and then absence of the Mmt cation.
-
Washing:
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with DMF (3-5 times) to prepare for the subsequent coupling step or other on-resin modification.
-
Visualizing the Workflow
The following diagrams illustrate the key chemical transformation and the experimental workflow for the Mmt deprotection.
Caption: Chemical transformation during Mmt deprotection.
Caption: On-resin Mmt deprotection workflow.
Conclusion
The selective deprotection of the Mmt group from this compound is a reliable and efficient method for enabling site-specific modifications of peptides during solid-phase synthesis. The use of dilute TFA in DCM in the presence of a scavenger like TIS allows for the clean and complete removal of the Mmt group while preserving the integrity of other acid-labile protecting groups and the N-terminal Fmoc group. Adherence to the detailed protocols outlined in this application note will facilitate the successful synthesis of complex and modified peptides for a wide range of research and drug development applications.
References
Application Notes and Protocols: Fmoc-L-Orn(Mmt)-OH for Versatile Side-Chain Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-L-Orn(Mmt)-OH for the strategic modification of peptide side-chains. The unique properties of the monomethoxytrityl (Mmt) protecting group on the delta-amino group of ornithine allow for its selective removal under mild acidic conditions, enabling a wide range of on-resin modifications. This versatility is instrumental in the development of novel peptide-based therapeutics, diagnostics, and research tools.
Introduction
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a selectively addressable functional group within a peptide sequence.[1] The Mmt group is orthogonal to the standard acid-labile side-chain protecting groups (e.g., Boc, tBu) and the base-labile Fmoc group, allowing for its removal without affecting the integrity of the peptide-resin linkage or other protected amino acids.[2] This selective deprotection opens up possibilities for a variety of side-chain modifications, including acylation, alkylation, PEGylation, and lipidation, as well as the synthesis of cyclic and branched peptides.
Key Applications
The ability to selectively modify the ornithine side chain has led to a broad spectrum of applications:
-
Peptide Cyclization (Lactamization): The free delta-amino group can be coupled with the C-terminal carboxyl group or a side-chain carboxyl group of another amino acid to form a lactam bridge, resulting in cyclic peptides with enhanced stability and biological activity.
-
Branched Peptides: The ornithine side chain can serve as an attachment point for the synthesis of a second peptide chain, creating branched or dendritic peptide structures.
-
Bioconjugation: The exposed amine is a nucleophilic handle for the attachment of various molecules, such as fluorophores, biotin, polyethylene glycol (PEG), and fatty acids, to tailor the pharmacokinetic and pharmacodynamic properties of peptides.[1]
-
Drug Development: Site-specific modification of peptides with moieties that can improve serum half-life, cell permeability, and target binding is a critical strategy in modern drug discovery.[1]
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Mmt Group
This protocol describes the selective removal of the Mmt protecting group from the ornithine side chain while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing an this compound residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deprotection Solution: 1% TFA (v/v) and 1-5% TIS (v/v) in DCM
-
DMF for washing
-
DCM for washing
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add the deprotection solution (1% TFA, 5% TIS in DCM) to the resin (10 mL per gram of resin).
-
Gently agitate the resin for 2 minutes.
-
Drain the deprotection solution. The solution may appear yellow due to the cleaved Mmt cation.
-
Repeat steps 3-5 for a total of 5-10 cycles, or until the yellow color is no longer observed in the drained solution.
-
Wash the resin thoroughly with DCM (3 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL).
-
The resin is now ready for the side-chain modification reaction.
Note: The number of deprotection cycles may need to be optimized depending on the sequence and the steric hindrance around the ornithine residue. The addition of a scavenger such as TIS is crucial to prevent the re-attachment of the Mmt cation to other nucleophilic side chains, such as tryptophan.
Protocol 2: On-Resin Acylation of the Ornithine Side Chain
This protocol outlines a general procedure for acylating the deprotected delta-amino group of ornithine with a carboxylic acid.
Materials:
-
Mmt-deprotected peptide-resin from Protocol 1
-
Carboxylic acid of interest (3-5 equivalents)
-
Coupling reagent, e.g., HBTU (3-5 equivalents) or HATU (3-5 equivalents)
-
Base, e.g., Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Mmt-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the carboxylic acid, coupling reagent, and DIPEA in DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until a ninhydrin test indicates complete coupling.
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
The acylated peptide-resin is ready for further steps in the peptide synthesis or for cleavage from the resin.
Protocol 3: On-Resin PEGylation of the Ornithine Side Chain
This protocol provides a method for attaching a polyethylene glycol (PEG) chain to the ornithine side chain.
Materials:
-
Mmt-deprotected peptide-resin from Protocol 1
-
Activated PEG derivative (e.g., mPEG-NHS ester, mPEG-aldehyde) (1.5-3 equivalents)
-
Base, e.g., Diisopropylethylamine (DIPEA) (if using NHS ester) or a reducing agent like sodium cyanoborohydride (if using aldehyde)
-
N,N-Dimethylformamide (DMF) or a suitable solvent for the PEG derivative
Procedure (for mPEG-NHS ester):
-
Swell the Mmt-deprotected peptide-resin in DMF.
-
Dissolve the mPEG-NHS ester and DIPEA in DMF.
-
Add the PEG solution to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by a suitable method (e.g., Kaiser test).
-
Drain the reaction solution.
-
Wash the resin extensively with DMF to remove excess PEG.
-
Wash the resin with DCM.
-
The PEGylated peptide-resin can then be processed further.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the selective deprotection of Mmt and subsequent side-chain modifications.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Deprotection Reagent | 1% TFA in DCM | 2% TFA in DCM with 5% TIS | 30% HFIP in DCM |
| Reaction Time | 10 x 2 min | 5 x 10 min | 3 x 5 min |
| Scavenger | None | 5% TIS | None |
| Typical Deprotection Yield | >95% | >98% | >95% |
| Notes | May require more cycles for complete removal. | Recommended for sequences containing sensitive residues like Trp. | A milder alternative to TFA-based deprotection. |
Table 1: Comparison of Mmt Deprotection Conditions.
| Modification | Reagents | Reaction Time | Typical Yield |
| Acetylation | Acetic anhydride, DIPEA | 30 min | >99% |
| Benzoylation | Benzoyl chloride, DIPEA | 1 hour | >95% |
| PEGylation (5 kDa) | mPEG-NHS, DIPEA | 12-24 hours | 70-90% |
| Lipidation (Palmitic Acid) | Palmitic acid, HBTU, DIPEA | 4 hours | >90% |
Table 2: Typical Yields for Ornithine Side-Chain Modifications.
Visualizations
Experimental Workflow for Side-Chain Modification
The following diagram illustrates the general workflow for the selective deprotection of the Mmt group and subsequent modification of the ornithine side chain on the solid support.
Caption: Workflow for ornithine side-chain modification.
Ornithine in the Polyamine Synthesis Pathway
Ornithine is a key precursor in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The following diagram depicts the initial steps of this signaling pathway.
Caption: Polyamine synthesis pathway from ornithine.
References
Application Note and Protocol: Efficient Coupling of Fmoc-L-Orn(Mmt)-OH to Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient coupling of Fmoc-L-Orn(Mmt)-OH to common solid-phase synthesis resins, such as Wang and Rink Amide resins. This compound is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of ornithine residues with a selectively cleavable side-chain protecting group.[1][2] The monomethoxytrityl (Mmt) group offers the advantage of being removable under mildly acidic conditions, orthogonal to the final trifluoroacetic acid (TFA) cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[3][4] This allows for on-resin side-chain modification, such as lactam cyclization or branching. This protocol outlines the materials, reagents, and step-by-step procedures for successful coupling and subsequent Mmt group deprotection.
Introduction
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide synthesis.[5] The choice of protecting groups for trifunctional amino acids is paramount for the synthesis of complex peptides. This compound provides a versatile tool for peptide chemists, featuring a highly acid-labile Mmt group protecting the delta-amino function of ornithine. This allows for selective deprotection on-resin without affecting other protecting groups like tert-butyl (tBu) or the peptide-resin linkage.[4] The liberated side-chain can then be used for various modifications.
This application note details a robust protocol for the coupling of this compound to both Wang and Rink Amide resins, which yield C-terminal carboxylic acids and amides, respectively.[6] Furthermore, it provides a protocol for the selective deprotection of the Mmt group.
Materials and Reagents
-
This compound
-
Wang resin or Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, HCTU, DIC)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler
Experimental Protocols
Protocol 1: Coupling of this compound to Resin
This protocol describes the manual coupling of this compound to a resin. The procedure is applicable to both Wang and Rink Amide resins, with minor variations.
1. Resin Swelling:
- Place the desired amount of resin (e.g., 1 g) in a solid-phase synthesis vessel.
- Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection (for pre-loaded or amine-functionalized resins):
- Drain the DMF from the swollen resin.
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 15 mL) and then DCM (3 x 15 mL).
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HBTU) in a minimal amount of DMF.
- Add DIPEA (6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate. Note: For Mmt-containing amino acids, it is recommended to use base-mediated coupling methods.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered couplings.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5 x 15 mL) and DCM (3 x 15 mL) to remove any unreacted reagents and by-products.
5. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
- Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
6. Drying:
- Wash the resin with methanol (2 x 15 mL) and dry under vacuum.
Protocol 2: Selective Deprotection of the Mmt Group
This protocol outlines the on-resin cleavage of the Mmt protecting group from the ornithine side-chain.
1. Resin Swelling:
- Swell the peptide-resin in DCM for at least 30 minutes.
2. Mmt Cleavage:
- Drain the DCM.
- Add a solution of 1-2% TFA in DCM containing 2-5% TIS as a scavenger. A common solution is 1% TFA and 5% TIS in DCM.
- Agitate the resin for 2-3 minutes. The solution will typically turn a bright yellow/orange color due to the formation of the Mmt cation.
- Drain the solution.
- Repeat the treatment with fresh cleavage solution until the solution remains colorless, indicating complete removal of the Mmt group. This may require 5-10 repetitions.[3]
3. Neutralization and Washing:
- Wash the resin with DCM (3 x 15 mL).
- Neutralize the resin by washing with a 10% solution of DIPEA in DMF (2 x 15 mL).
- Wash the resin thoroughly with DMF (5 x 15 mL) and DCM (3 x 15 mL).
The resin is now ready for subsequent on-resin modification of the ornithine side-chain.
Data Presentation
The efficiency of coupling and deprotection can be influenced by several factors including the choice of resin, coupling reagents, and reaction times. The following tables summarize typical parameters and expected outcomes.
Table 1: Resin Specifications and Loading Capacities
| Resin Type | Typical Loading Capacity (mmol/g) | C-Terminal Functionality | Recommended for |
| Wang Resin | 0.4 - 1.2[7] | Carboxylic Acid[6] | General purpose peptide acid synthesis |
| Rink Amide Resin | 0.3 - 0.8 | Amide[6] | Synthesis of peptide amides |
Table 2: Coupling Reagent Recommendations for this compound
| Coupling Reagent | Equivalents (vs. Amino Acid) | Activation Time | Notes |
| HBTU/HATU/HCTU | 1.0 | 1-2 minutes | Fast and efficient. HATU is often preferred for sterically hindered couplings.[8][9] |
| DIC/HOBt | 1.0 | 10 minutes | A cost-effective option, though activation is slower.[8] |
Table 3: Mmt Group Deprotection Conditions and Observations
| Reagent Cocktail | Treatment Time per Cycle | Number of Cycles | Observation | Expected Efficiency |
| 1% TFA, 5% TIS in DCM | 2-3 minutes | 5-10 | Solution turns yellow/orange, then becomes colorless upon completion. | >95% |
| 2% TFA, 5% TIS in DCM | 10 minutes | 5 | Effective for complete deprotection.[3] | >99%[3] |
| Acetic Acid/TFE/DCM (1:2:7) | 30-60 minutes | 1-2 | Milder conditions, suitable for highly acid-sensitive resins. | High |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key experimental workflows described in this protocol.
Caption: Workflow for coupling this compound to resin.
Caption: Workflow for selective Mmt group deprotection.
Conclusion
The protocol described provides a reliable method for the incorporation of this compound into synthetic peptides using standard SPPS techniques. The use of appropriate coupling reagents and the optimized Mmt deprotection procedure will enable researchers to efficiently synthesize complex peptides with site-specific modifications at the ornithine side-chain. The quantitative data provided serves as a guideline for achieving high coupling and deprotection efficiencies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bot Detection [iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. biotage.com [biotage.com]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
The Strategic Application of Fmoc-L-Orn(Mmt)-OH in On-Resin Cyclic Peptide Synthesis: A Guide for Researchers
For Immediate Release
TOWN, STATE — [Current Date] — In the landscape of peptide-based drug discovery and development, the synthesis of cyclic peptides represents a pivotal strategy for enhancing biological activity, stability, and cell permeability. A key reagent in this advanced synthetic approach is Fmoc-L-Orn(Mmt)-OH, a protected amino acid derivative that enables the efficient on-resin cyclization of peptides. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the utilization of this compound in the construction of cyclic peptides through side-chain to C-terminus lactam bridge formation.
The core of this methodology lies in the orthogonal protection strategy afforded by the 4-methoxytrityl (Mmt) group. The Mmt group, which protects the delta-amino group of the ornithine side chain, is exceptionally acid-labile. It can be selectively removed under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the peptide remains anchored to the solid support.[1] This selective deprotection is critical as it leaves other acid-sensitive protecting groups, such as the tert-butyloxycarbonyl (Boc) group commonly used for other amino acid side chains, and the acid-labile resin linker intact.[2] This targeted unveiling of the ornithine side-chain amine allows for a subsequent intramolecular reaction with an activated carboxylic acid, leading to the formation of a cyclic structure.
Core Applications of this compound in Cyclic Peptide Synthesis:
-
Side-Chain to C-Terminus Cyclization: This is a primary application where the deprotected ornithine side-chain amine is reacted with the C-terminal carboxylic acid of the peptide, forming a "head-to-tail" cyclic peptide with a side-chain linkage. This approach is valuable for constraining the peptide backbone into a bioactive conformation.
-
Side-Chain to Side-Chain Cyclization: this compound can be used in concert with other orthogonally protected amino acids, such as Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH. Selective deprotection of the ornithine side chain, followed by deprotection of the allyl ester on the acidic amino acid and subsequent on-resin lactamization, results in a side-chain to side-chain cyclic peptide.
-
Synthesis of Branched-Cyclic Peptides: The selective deprotection of the Mmt group allows for the synthesis of branched peptides where a second peptide chain can be elongated from the ornithine side chain before or after cyclization of the primary backbone.
Quantitative Data Summary
The efficiency of the on-resin cyclization process is influenced by several factors, including the peptide sequence, the resin used, and the coupling reagents. The following table summarizes typical quantitative data for the key steps involving this compound, based on analogous applications with Mmt and Mtt-protected amino acids.
| Parameter | Typical Value | Conditions | Reference |
| Mmt Deprotection Yield | >95% | 1-2% TFA in DCM, 5-10 x 2 min | [General Knowledge] |
| On-Resin Cyclization Yield | 70-90% | HBTU/HOBt/DIEA or PyBOP/DIEA in NMP | [General Knowledge] |
| Final Cyclic Peptide Purity (after HPLC) | >98% | Standard RP-HPLC purification | [General Knowledge] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a model side-chain to C-terminus cyclic peptide using this compound.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, DCM
Procedure:
-
Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Deprotect the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Couple the first Fmoc-amino acid (4 equivalents) using DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF. Allow the reaction to proceed for 2 hours at room temperature.
-
Confirm complete coupling using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
On-Resin Cyclization via Side-Chain to C-Terminus Lactam Bridge Formation
Materials:
-
1% (v/v) TFA in DCM with 5% Triisopropylsilane (TIS) as a scavenger
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Selective Mmt Deprotection:
-
Wash the peptide-resin with DCM (5x).
-
Treat the resin with 1% TFA in DCM containing 5% TIS for 2 minutes. Repeat this treatment 5-10 times to ensure complete removal of the Mmt group.
-
Wash the resin with DCM (5x) and DMF (5x).
-
-
On-Resin Cyclization:
-
Swell the resin in NMP.
-
In a separate vial, dissolve HATU (4 eq.) in NMP and add to the reaction vessel.
-
Add DIEA (8 eq.) to the reaction vessel.
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Cleavage and Purification of the Cyclic Peptide
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS
-
Cold diethyl ether
-
Acetonitrile (ACN) and water with 0.1% TFA for HPLC
Procedure:
-
Wash the resin with DMF (5x) and DCM (5x), and dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet.
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of ACN and water containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final cyclic peptide.
Visualizing the Workflow and Logic
To further elucidate the process, the following diagrams illustrate the key experimental workflow and the logical relationships in the orthogonal protection strategy.
Caption: Experimental workflow for on-resin cyclic peptide synthesis.
Caption: Orthogonal deprotection strategy for this compound.
The use of this compound provides a robust and efficient method for the synthesis of complex cyclic peptides. The protocols and data presented herein offer a solid foundation for researchers to apply this valuable tool in their peptide-based drug discovery and development efforts.
References
Application Notes and Protocols: Fmoc-L-Orn(Mmt)-OH in the Synthesis of Branched Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched peptides represent a class of molecules with significant potential in drug design and various biomedical applications. Their unique architecture, characterized by multiple peptide chains attached to a central core, offers several advantages over their linear counterparts. These benefits include increased resistance to enzymatic degradation, enhanced binding avidity to biological targets, and the ability to present multiple copies of an epitope, making them valuable as synthetic vaccines and immunogens.[1][2] The synthesis of these complex structures is greatly facilitated by the use of orthogonally protected amino acid building blocks, such as Fmoc-L-Orn(Mmt)-OH.
This compound is a key component in solid-phase peptide synthesis (SPPS) for creating branched peptides. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for standard peptide chain elongation, while the monomethoxytrityl (Mmt) group on the δ-amine of the ornithine side chain provides a highly acid-labile protecting group. This orthogonality is crucial, as the Mmt group can be selectively removed under very mild acidic conditions that do not affect the acid-labile protecting groups of other amino acid side chains or the linkage of the peptide to the resin. This selective deprotection exposes the δ-amine of ornithine, allowing for the synthesis of a second peptide chain and the formation of a branched structure.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of branched peptides.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of a branched peptide using this compound on a solid support. The data is compiled from typical solid-phase peptide synthesis outcomes and serves as a general guideline. Actual results may vary depending on the specific peptide sequences and synthesis conditions.
| Step | Parameter | Typical Value/Range | Notes |
| Resin Loading | Substitution Level | 0.2 - 1.0 mmol/g | Dependent on the resin type. |
| Fmoc Deprotection | Reaction Time | 5 - 20 minutes | Monitored by UV absorbance of the dibenzofulvene-piperidine adduct. |
| Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal. | |
| Amino Acid Coupling | Coupling Time | 30 - 120 minutes | Monitored by ninhydrin test for completion. |
| Reagents | HBTU/HOBt/DIPEA or DIC/HOBt in DMF | Common coupling reagents. | |
| Equivalents (AA:Coupling Reagent:Base) | 3-5 : 3-5 : 6-10 | Excess reagents are used to drive the reaction to completion. | |
| Selective Mmt Deprotection | Reaction Time | 30 - 60 minutes (multiple treatments) | Monitored by the disappearance of the yellow color of the Mmt cation. |
| Reagent | 1-2% TFA in DCM with 2-5% TIS | Mild acidic conditions for selective cleavage. | |
| Branch Chain Elongation | Coupling Efficiency | >99% per step | Crucial for the purity of the final product. |
| Final Cleavage and Deprotection | Reaction Time | 2 - 4 hours | Dependent on the peptide sequence and protecting groups. |
| Reagent | 95% TFA, 2.5% TIS, 2.5% H₂O | "Reagent K" is a common cleavage cocktail. | |
| Overall Yield (Crude) | Percentage | 50 - 80% | Highly dependent on the length and sequence of the peptide. |
| Purity (Crude) | Percentage (by HPLC) | 40 - 70% | Purification is typically required to achieve high purity. |
| Purity (Purified) | Percentage (by HPLC) | >95% | Achievable with preparative HPLC. |
Experimental Protocols
The following protocols outline the key steps for the synthesis of a branched peptide on a solid support using this compound. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.
Protocol 1: Solid Support Preparation and Main Chain Elongation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) and then DMF (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. If the test is positive (indicating incomplete coupling), continue agitation and re-test, or perform a double coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide chain, including the this compound at the desired branching point.
Protocol 2: Selective Deprotection of the Mmt Group
-
Resin Preparation: After coupling the last amino acid of the main chain, ensure the N-terminal Fmoc group is still attached. Wash the resin with DCM (5 x 1 min).
-
Mmt Cleavage:
-
Prepare a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM.
-
Add this solution to the resin and agitate for 2 minutes. A yellow-orange color should appear, indicating the release of the Mmt cation.
-
Drain the solution.
-
Repeat the treatment with the 1% TFA/5% TIS in DCM solution for 2-minute intervals until the yellow color is no longer observed upon addition of fresh reagent. This typically requires 5-10 repetitions.
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of acid.
-
-
Neutralization:
-
Wash the resin with a solution of 10% DIPEA in DMF (3 x 1 min) to neutralize any residual acid.
-
Wash the resin with DMF (5 x 1 min).
-
Protocol 3: Branch Chain Elongation
-
Coupling the First Amino Acid of the Branch:
-
Follow the amino acid coupling procedure described in Protocol 1 (step 3) to couple the first Fmoc-protected amino acid of the branch chain to the now-free δ-amine of the ornithine residue.
-
-
Branch Elongation:
-
Repeat the Fmoc deprotection (Protocol 1, step 2) and amino acid coupling (Protocol 1, step 3) cycles for each subsequent amino acid in the branch chain.
-
Protocol 4: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the completion of the branch chain synthesis, remove the N-terminal Fmoc group using the procedure in Protocol 1 (step 2).
-
Resin Washing and Drying:
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (5 x 1 min), and methanol (3 x 1 min).
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail, typically "Reagent K" (TFA/H₂O/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) or a simpler mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Experimental Workflow for Branched Peptide Synthesis
The following diagram illustrates the overall workflow for the solid-phase synthesis of a branched peptide using this compound.
Caption: Workflow for branched peptide synthesis using this compound.
Application Example: Branched Peptides as Modulators of Signaling Pathways
Branched peptides can be designed to interact with and modulate cellular signaling pathways, which are often dysregulated in diseases such as cancer. For instance, a branched peptide could be synthesized to present multiple copies of a sequence that inhibits a key protein-protein interaction within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The multivalency of the branched peptide could lead to a higher binding affinity and more potent inhibition compared to a linear peptide.
The diagram below provides a simplified overview of the MAPK signaling pathway, a common target in drug development. A branched peptide inhibitor could be designed to interfere with the interactions between key kinases in this pathway, such as the interaction between MEK and ERK.
Caption: Simplified MAPK signaling pathway with a potential point of inhibition by a branched peptide.
References
Application Notes and Protocols: Selective Cleavage of the Monomethoxytrityl (Mmt) Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: The monomethoxytrityl (Mmt) group is a valuable acid-labile protecting group, particularly in solid-phase peptide synthesis (SPPS) for the protection of amine, hydroxyl, and thiol functional groups. Its key advantage lies in its high sensitivity to mild acidic conditions, which allows for its selective removal in the presence of other more robust acid-labile protecting groups like tert-butyl (tBu) and base-labile groups such as Fluorenylmethyloxycarbonyl (Fmoc).[1][2] This orthogonality is crucial for complex peptide synthesis strategies that require site-specific modifications, such as cyclization or branching.[2][3]
These application notes provide detailed protocols for the selective cleavage of the Mmt group and summarize quantitative data for optimizing deprotection efficiency.
Key Features of Mmt Protection:
-
Mild Cleavage Conditions: The Mmt group can be selectively removed using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 1-2%.[3][4][5][6][7]
-
Orthogonality: It is compatible with a wide range of other protecting groups, enabling complex synthetic strategies. The Mmt group is stable under the basic conditions used for Fmoc removal and is cleaved under conditions that leave tBu and other acid-labile groups intact.[1][4]
-
Monitoring: The release of the Mmt cation during deprotection can be monitored spectrophotometrically at around 460-470 nm, providing a real-time indication of reaction progress.[4]
Data Presentation
The efficiency of Mmt group cleavage can be influenced by factors such as the concentration of the acid, reaction time, and the number of treatments. The following table summarizes the results from a study optimizing the removal of the Mmt group from cysteine side chains on a solid support.
Table 1: Conditions for On-Resin Mmt Deprotection and Resulting Cleavage Efficiency [3]
| Treatment Protocol (2% TFA, 5% TIS in DCM) | Number of Treatments | Total Reaction Time (minutes) | Percentage of Mmt Deprotected Cysteine Side Chains (%) |
| 2 minutes | 5 | 10 | 68.3 |
| 5 minutes | 2 | 10 | 72.8 |
| 10 minutes | 1 | 10 | 63.8 |
| 10 minutes | 5 | 50 | 80.1 |
Data adapted from a study on the on-resin alkylation of oxytocin, where Mmt deprotection was a key step. The percentage of deprotection was determined by subsequent alkylation of the free cysteine residues and HPLC analysis.[3]
Experimental Protocols
Protocol 1: On-Resin Selective Deprotection of Mmt from Cysteine Residues
This protocol is suitable for the selective removal of the Mmt group from the side chain of a cysteine residue during Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with Mmt-protected cysteine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger[3][4]
-
Deprotection Solution: 1-2% TFA (v/v) and 1-5% TIS (v/v) in DCM[6]
-
DCM for washing
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Swell the peptide-resin in DCM for 10-15 minutes.
-
Drain the DCM.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature. The reaction progress can be monitored by observing the appearance of a yellow-orange color, which indicates the release of the Mmt cation.[4]
-
For optimal deprotection, repeat the treatment multiple times with fresh deprotection solution. Based on the data in Table 1, five treatments of 10 minutes each can yield a high percentage of deprotection.[3]
-
After the final treatment, drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove the cleaved Mmt group and residual reagents.
-
Wash the resin with DMF (3-5 times) to prepare for the next synthetic step (e.g., coupling or on-resin modification).
Protocol 2: Selective Deprotection of Mmt from Lysine or Ornithine Side Chains
This protocol describes the selective removal of the Mmt group from the side chain of lysine or ornithine.
Materials:
-
Peptide-resin with Mmt-protected lysine/ornithine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Triisopropylsilane (TIS) as a scavenger
-
Deprotection Solution A: 1% TFA in DCM with 1-5% TIS
-
Deprotection Solution B: 0.6 M Hydroxybenzotriazole (HOBt) in DCM/Trifluoroethanol (TFE) (1:1)
-
Deprotection Solution C: Acetic acid/TFE/DCM (1:2:7)
-
DCM for washing
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DCM for 10-15 minutes.
-
Drain the DCM.
-
Add one of the deprotection solutions (A, B, or C) to the resin. The choice of reagent can depend on the sensitivity of other protecting groups on the peptide. For instance, using HOBt or acetic acid-based solutions provides even milder conditions than dilute TFA.
-
Agitate the mixture at room temperature for the recommended time (typically 30-60 minutes, may require optimization).
-
Drain the deprotection solution.
-
Repeat the deprotection step if necessary to ensure complete removal.
-
Wash the resin extensively with DCM (3-5 times).
-
Wash the resin with DMF (3-5 times) before proceeding to the next step.
Visualizations
Caption: Workflow for selective Mmt group cleavage on a solid support.
Caption: Orthogonality of the Mmt group with other common protecting groups.
References
Application Notes and Protocols: Fmoc-L-Orn(Mmt)-OH for Orthogonal Protection Strategy in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Orn(Mmt)-OH is a pivotal amino acid derivative for advanced peptide synthesis, particularly in the construction of complex peptides requiring site-specific modifications.[1] Its utility lies in the orthogonal protection strategy afforded by the combination of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the highly acid-labile monomethoxytrityl (Mmt) group on the δ-amine of the ornithine side chain. This strategy allows for the selective deprotection of the side chain while the peptide remains anchored to the solid support and the N-terminus and other acid-labile side-chain protecting groups (like t-butyl) remain intact.[2]
The Mmt group is significantly more sensitive to acid than the more common Mtt (4-methyltrityl) group, enabling its removal under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] This feature is critical for the synthesis of peptides containing sensitive residues or for on-resin modifications where harsher deprotection conditions could lead to side reactions or cleavage of the peptide from the resin.
This document provides detailed application notes and experimental protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS) for the generation of cyclic and branched peptides.
Key Applications
The unique properties of this compound make it an ideal building block for a variety of advanced peptide synthesis applications:
-
Synthesis of Side-Chain Cyclic Peptides (Lactam-Bridged Peptides): The selective deprotection of the ornithine side chain allows for on-resin cyclization with a corresponding protected aspartic acid or glutamic acid residue to form a lactam bridge, introducing conformational constraints into the peptide structure.[5][6][7]
-
Synthesis of Branched Peptides: The deprotected ornithine side chain can serve as an anchor point for the synthesis of a second peptide chain, creating well-defined branched peptide structures.
-
Site-Specific Labeling: The free amine on the ornithine side chain can be selectively modified with reporter molecules such as fluorophores, biotin, or other labels.
Data Presentation
Comparison of Acid-Labile Protecting Groups for Lysine and Ornithine Side Chains
The choice of the side-chain protecting group is crucial for a successful orthogonal synthesis strategy. The following table provides a qualitative comparison of commonly used trityl-based protecting groups.
| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |
| Trityl | Trt | + | 1-5% TFA in DCM |
| 4-Methyltrityl | Mtt | ++ | 1-2% TFA in DCM; AcOH/TFE/DCM |
| Monomethoxytrityl | Mmt | +++ | 0.5-2% TFA in DCM |
Table 1: Qualitative comparison of the acid lability of common trityl-based protecting groups for amine protection.
On-Resin Deprotection of Mmt from Cysteine Side Chains
| Number of Treatments | Reaction Time per Treatment (min) | Total Reaction Time (min) | Total Alkylated Peptide (%) |
| 2 | 2 | 4 | 35.3 |
| 5 | 2 | 10 | 54.7 |
| 10 | 2 | 20 | 58.0 |
| 2 | 5 | 10 | 59.2 |
| 5 | 5 | 25 | 69.8 |
| 2 | 10 | 20 | 67.8 |
| 5 | 10 | 50 | 78.2 |
Table 2: Optimization of on-resin Mmt deprotection from a cysteine-containing peptide using 2% TFA and 5% TIS in DCM. The percentage of total alkylated peptide is indicative of the deprotection efficiency.[8] It is recommended to perform similar optimization studies for specific ornithine-containing sequences to achieve near-quantitative deprotection.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
HOBt or Oxyma
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Deprotection of the Mmt Group from Ornithine
This protocol describes the selective removal of the Mmt group from the ornithine side chain while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or another scavenger
-
10% DIPEA in DMF
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.
-
Drain the DCM.
-
Prepare a deprotection solution of 1-2% TFA and 2-5% TIS in DCM.
-
Add the deprotection solution to the resin and agitate for 20-30 minutes. The solution may turn yellow/orange due to the release of the Mmt cation.
-
Drain the solution.
-
Repeat steps 4 and 5 for a total of 2-5 treatments, until the yellow color is no longer prominent upon addition of fresh deprotection solution. Monitor the deprotection by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2-3 times).
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
The resin is now ready for the subsequent on-resin modification (e.g., cyclization or branching).
Protocol 3: Synthesis of a Side-Chain Lactam-Bridged Cyclic Peptide
This protocol outlines the synthesis of a cyclic peptide via on-resin lactam bridge formation between an ornithine residue and an aspartic or glutamic acid residue.
Prerequisites:
-
A linear peptide has been synthesized on a solid support according to Protocol 1. The sequence should contain this compound and an orthogonally protected aspartic or glutamic acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).
Procedure:
-
Selective Deprotection of the Ornithine Side Chain: Perform the on-resin deprotection of the Mmt group from the ornithine residue as described in Protocol 2.
-
Selective Deprotection of the Carboxylic Acid Side Chain:
-
For an allyl (All) protecting group, treat the resin with a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents) and a scavenger such as phenylsilane in DCM. Agitate for 1-2 hours. Repeat as necessary.
-
Wash the resin thoroughly with DCM and DMF.
-
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HATU or PyBOP, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
Once the cyclization is complete, drain the solution and wash the resin with DMF and DCM.
-
-
Final Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 1 (steps 6 and 7).
Visualizations
Orthogonal Protection Strategy with this compound
Caption: Orthogonal deprotection scheme for this compound.
Experimental Workflow for Synthesis of a Lactam-Bridged Cyclic Peptide
Caption: Workflow for the synthesis of a lactam-bridged cyclic peptide.
Conclusion
This compound is an invaluable tool for the synthesis of complex peptides. The high acid lability of the Mmt protecting group allows for a truly orthogonal protection strategy in Fmoc-based SPPS. This enables the straightforward, on-resin synthesis of cyclic and branched peptides, as well as site-specific modifications, which are crucial for the development of novel peptide-based therapeutics and research tools. Careful optimization of the Mmt deprotection step for each specific peptide sequence is recommended to ensure high yields and purity of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Step-by-Step Guide for Utilizing Fmoc-L-Orn(Mmt)-OH in Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Orn(Mmt)-OH is a pivotal amino acid derivative for advanced solid-phase peptide synthesis (SPPS).[1] Its unique protecting group strategy, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and a highly acid-sensitive monomethoxytrityl (Mmt) group on the δ-amine of the ornithine side chain, offers exceptional versatility. This orthogonal protection scheme is instrumental in the synthesis of complex peptides, including branched, cyclic, and otherwise modified structures, by allowing for selective deprotection and modification of the ornithine side chain while the peptide remains anchored to the solid support. This document provides a comprehensive guide to the application of this compound in SPPS.
Key Features and Applications
The strategic advantage of this compound lies in the differential lability of its protecting groups. The Fmoc group is readily cleaved by a basic solution, typically piperidine in dimethylformamide (DMF), to allow for linear peptide chain elongation.[2] Conversely, the Mmt group is stable to these basic conditions but can be selectively removed with very dilute acid, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM), without affecting other more robust acid-labile protecting groups like tert-butyl (tBu) or Boc.[3][4]
This orthogonality is leveraged in several advanced peptide synthesis applications:
-
Branched Peptides: A second peptide chain can be synthesized on the deprotected ornithine side chain.
-
Cyclic Peptides: The ornithine side chain can be used as an attachment point for on-resin cyclization, forming a lactam bridge with the C-terminus or another amino acid side chain.
-
Post-Synthesis Modification: The exposed amine of the ornithine side chain can be modified with various moieties, such as fatty acids (acylation), fluorophores, or other reporter groups.[5]
Experimental Protocols
The following protocols outline the step-by-step procedure for using this compound in SPPS. These protocols assume a standard Fmoc/tBu synthesis strategy.
General Solid-Phase Peptide Synthesis Workflow
The overall workflow for incorporating this compound and performing subsequent modifications is depicted below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-L-Orn(Mmt)-OH in Fragment Condensation Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Orn(Mmt)-OH is a pivotal amino acid derivative for advanced peptide synthesis, particularly in the realm of fragment condensation and the construction of complex peptide architectures such as branched and cyclic peptides.[1][2] The strategic utility of this reagent lies in the orthogonal protection afforded by the 4-methoxytrityl (Mmt) group on the side chain of ornithine. The Mmt group is exceptionally acid-labile and can be selectively removed under very mild acidic conditions that do not affect other acid-labile protecting groups (e.g., Boc, tBu) or the peptide's attachment to the resin.[3] This unique feature allows for the on-resin deprotection of the ornithine side chain, revealing a nucleophilic amino group that can serve as a ligation site for a pre-synthesized peptide fragment. This convergent approach can significantly improve the efficiency of synthesizing long or complex peptides by reducing the number of coupling cycles and minimizing the accumulation of side products.[3]
These application notes provide a comprehensive overview of the use of this compound in fragment condensation ligation, complete with detailed protocols and supporting data.
Key Features of this compound
-
Orthogonal Protection: The Mmt group on the ornithine side chain offers orthogonal protection to the N-α-Fmoc group, which is base-labile.
-
Mild Deprotection: The Mmt group can be selectively cleaved using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1-2%.[3]
-
Versatility: Enables the synthesis of branched peptides, cyclic peptides via side-chain anchoring, and the introduction of various modifications on the ornithine side chain.[4][5]
-
High Purity: Facilitates the synthesis of high-purity peptides by allowing for a convergent synthesis strategy.[1]
Data Presentation
Table 1: Comparison of Orthogonal Protecting Groups for Amine Side Chains
| Protecting Group | Chemical Structure | Deprotection Conditions | Stability |
| Mmt (4-methoxytrityl) | 4-MeO-Ph-C(Ph)₂- | 1-2% TFA in DCM; Acetic acid/TFE/DCM | Base-stable, stable to mild acidolysis |
| Mtt (4-methyltrityl) | 4-Me-Ph-C(Ph)₂- | 1-2% TFA in DCM; HFIP/TFE/DCM | Base-stable, more stable than Mmt |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2% Hydrazine in DMF | Acid-stable, base-labile |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ in the presence of a scavenger | Acid-stable, base-stable |
| Boc | tert-butyloxycarbonyl | 25-50% TFA in DCM | Base-stable |
Table 2: Typical Yields and Purity in a Representative Fragment Condensation
| Step | Parameter | Value |
| Peptide Fragment 1 Synthesis | Overall Yield | 75-85% |
| Purity (crude) | >90% | |
| Peptide Fragment 2 Synthesis | Overall Yield | 80-90% |
| Purity (crude) | >95% | |
| On-Resin Ligation | Coupling Efficiency | >95% (as determined by Kaiser test) |
| Final Cleavage and Purification | Overall Yield (based on initial resin loading) | 30-50% |
| Purity (final product) | >98% |
Note: The values presented in Table 2 are representative and can vary depending on the peptide sequences, coupling reagents, and purification methods used.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Primary Peptide Chain Containing this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., HBTU/DIPEA in DMF for 1-2 hours).
-
Incorporation of this compound:
-
Dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Chain Elongation: Continue coupling subsequent amino acids as described in step 3.
-
Final Fmoc Deprotection: After coupling the final amino acid, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
Protocol 2: On-Resin Selective Deprotection of the Mmt Group
-
Resin Swelling: Swell the peptide-resin from Protocol 1 in DCM for 20 minutes.
-
Mmt Deprotection Cocktail: Prepare a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction:
-
Treat the resin with the Mmt deprotection cocktail (10 mL per gram of resin) for 2 minutes.
-
Drain the resin and repeat the treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
-
Neutralization and Washing:
-
Wash the resin with DCM.
-
Neutralize the resin with 10% DIPEA in DMF (2 x 5 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 3: Fragment Condensation Ligation
-
Peptide Fragment 2 Preparation: Synthesize the second peptide fragment with a C-terminal carboxylic acid using standard Fmoc-SPPS and cleave it from the resin, keeping the side-chain protecting groups intact. Purify the fragment by HPLC.
-
Fragment Activation:
-
Dissolve the purified peptide fragment 2 (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
-
Ligation to the Primary Chain:
-
Add the activated fragment 2 solution to the swollen resin from Protocol 2 (with the deprotected ornithine side chain).
-
Allow the ligation reaction to proceed for 12-24 hours at room temperature.
-
Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: After the ligation is complete, wash the resin thoroughly with DMF and DCM.
Protocol 4: Final Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the final ligated peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Experimental workflow for fragment condensation ligation using this compound.
Caption: Orthogonal protection strategy with this compound.
Conclusion
This compound is an invaluable tool for the synthesis of complex peptides via fragment condensation. Its ability to undergo selective side-chain deprotection under mild conditions allows for the convergent assembly of large peptides on a solid support, leading to higher yields and purities of the final product. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement this powerful strategy in their peptide synthesis endeavors.
References
- 1. Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 2. chemimpex.com [chemimpex.com]
- 3. An alternative solid phase peptide fragment condensation protocol with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: On-Resin Lactamization of Peptides with Fmoc-L-Orn(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
On-resin cyclization is a powerful technique in solid-phase peptide synthesis (SPPS) for producing conformationally constrained peptides. These cyclic peptides often exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity compared to their linear counterparts. One common method for achieving cyclization is through the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic or Glutamic acid) and a basic amino acid (e.g., Ornithine or Lysine).
The use of Fmoc-L-Orn(Mmt)-OH provides a strategic advantage in this process. The 4-methoxytrityl (Mmt) protecting group on the δ-amino group of ornithine is highly acid-labile and can be selectively removed on-resin under very mild acidic conditions, leaving other acid-labile protecting groups (such as t-butyl) and the peptide-resin linkage intact.[1] This orthogonality is crucial for directing the site of cyclization.
These application notes provide a detailed protocol for the on-resin lactamization of a peptide containing this compound and a corresponding acidic amino acid residue with a compatible side-chain protecting group.
Key Concepts and Workflow
The overall strategy involves the following key stages, which are also depicted in the workflow diagram below:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry. This compound and an appropriate acidic amino acid with an orthogonal side-chain protecting group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) are incorporated at the desired positions.
-
Selective Side-Chain Deprotection: The Mmt group on the ornithine side chain and the corresponding protecting group on the acidic amino acid side chain are selectively removed on-resin.
-
On-Resin Lactamization: The newly exposed side-chain functional groups are coupled to form the lactam bridge using a suitable peptide coupling reagent.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
-
Purification and Analysis: The crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Experimental Workflow for On-Resin Peptide Lactamization.
Chemical Reaction Pathway
The core of the on-resin lactamization process involves the selective deprotection of the ornithine and aspartic/glutamic acid side chains, followed by an intramolecular amide bond formation.
On-Resin Lactamization Reaction Scheme.
Experimental Protocols
Materials and Reagents
-
This compound
-
Fmoc-L-Asp(OAll)-OH or Fmoc-L-Glu(OAll)-OH
-
Rink Amide resin or other suitable solid support
-
Standard Fmoc-protected amino acids with tBu-type side-chain protection
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether
-
Deprotection Reagents:
-
Fmoc Deprotection: 20% (v/v) piperidine in DMF
-
Mmt Deprotection: 1-2% (v/v) Trifluoroacetic acid (TFA) in DCM with 2-5% (v/v) Triisopropylsilane (TIS) as a scavenger.
-
Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃) in DCM.
-
-
Coupling Reagents:
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS
-
Purification: RP-HPLC system, appropriate columns and solvents (e.g., water and acetonitrile with 0.1% TFA).
Protocol 1: On-Resin Lactamization of an Orn-Asp Bridged Peptide
This protocol describes the synthesis of a side-chain to side-chain lactam-bridged peptide using this compound and Fmoc-L-Asp(OAll)-OH.
1. Linear Peptide Synthesis: a. Swell the Rink Amide resin in DMF for 30 minutes. b. Assemble the linear peptide sequence using standard Fmoc SPPS protocols. Incorporate this compound and Fmoc-L-Asp(OAll)-OH at the desired positions.
2. Selective Mmt Deprotection: a. Wash the peptidyl resin thoroughly with DCM (5 x 1 min). b. Treat the resin with a solution of 1% TFA and 5% TIS in DCM. Perform this treatment in multiple short intervals (e.g., 5 x 2 minutes) to minimize potential side reactions.[1] c. Monitor the deprotection by observing the yellow color of the Mmt cation in the filtrate. Continue treatment until the filtrate is colorless. d. Wash the resin with DCM (3 x 1 min), 10% DIPEA in DMF (2 x 1 min), and finally with DMF (5 x 1 min).
3. Selective Allyl Deprotection: a. Wash the resin with DCM (5 x 1 min). b. Prepare a solution of Pd(PPh₃)₄ (0.25 eq. relative to resin loading) and PhSiH₃ (15 eq.) in DCM. c. Add the solution to the resin and shake for 30 minutes at room temperature. Repeat this step once. d. Wash the resin with DCM (3 x 1 min), a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (3 x 1 min), and DCM (3 x 1 min).
4. On-Resin Lactamization: a. Swell the deprotected peptidyl resin in DMF. b. Prepare a solution of PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. c. Add the coupling solution to the resin and shake at room temperature for 4-24 hours. d. Monitor the completion of the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
5. Cleavage and Deprotection: a. Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min). Dry the resin under vacuum. b. Treat the resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the peptide by preparative RP-HPLC. c. Lyophilize the pure fractions and confirm the identity of the product by mass spectrometry.
Data Presentation
The efficiency of on-resin lactamization can be influenced by factors such as the peptide sequence, the length of the bridge, and the coupling reagents used. The following tables provide representative data for on-resin cyclization processes.
Table 1: Mmt Group Removal Efficiency
| Reaction Time (minutes) | Number of Treatments | TFA Concentration (%) | Scavenger | Deprotection Efficiency (%) |
| 10 | 2 | 1 | 5% TIS | ~85 |
| 20 | 4 | 1 | 5% TIS | >95 |
| 10 | 5 | 2 | 5% TIS | >98 |
Data is illustrative and based on typical outcomes for Mmt deprotection.
Table 2: Comparison of Coupling Reagents for On-Resin Lactamization
| Coupling Reagent | Base | Reaction Time (hours) | Crude Purity (%) | Representative Yield (%) |
| PyBOP/HOBt | DIPEA | 12 | ~65 | ~30-40 |
| HATU | DIPEA | 8 | ~70 | ~35-45 |
| DIC/HOBt | - | 24 | ~55 | ~25-35 |
Crude purity and yield are highly dependent on the specific peptide sequence and purification method. Yields are calculated based on the initial resin loading.[2]
Troubleshooting and Side Reactions
1. Incomplete Mmt Deprotection:
-
Symptom: Mass spectrometry of the crude product shows a significant peak corresponding to the linear peptide with the Mmt group still attached.
-
Solution: Increase the number of TFA treatments or the reaction time. Ensure fresh TFA solution is used.
2. Incomplete Lactamization:
-
Symptom: The major product after cleavage is the linear, deprotected peptide.
-
Solution: Extend the cyclization reaction time. Consider using a more powerful coupling reagent such as HATU. Ensure the resin is well-swollen and agitated during the reaction.
3. Dimerization:
-
Symptom: A significant peak at twice the mass of the expected cyclic peptide is observed.
-
Solution: This occurs due to intermolecular coupling. Use a resin with a lower loading capacity to favor intramolecular reactions.
4. Aspartimide Formation:
-
Symptom: Side products with the same mass as the desired product but different retention times are observed, along with potential +18 Da adducts (from hydrolysis) or piperidide adducts.
-
Cause: Aspartimide formation is a common side reaction in Fmoc SPPS, particularly at Asp-Xxx sequences, and can be promoted by the basic conditions of piperidine treatment.[3][4]
-
Mitigation: While not directly related to the lactamization step, it's a crucial consideration during the linear synthesis. Using bulky protecting groups on the preceding amino acid or adding HOBt to the piperidine deprotection solution can help minimize this side reaction.[3]
5. Racemization:
-
Symptom: Diastereomeric impurities are observed during HPLC analysis.
-
Mitigation: The use of additives like HOBt or Oxyma Pure during the coupling steps (both linear synthesis and lactamization) can suppress racemization.
By following these detailed protocols and being mindful of potential side reactions, researchers can successfully employ this compound for the efficient on-resin synthesis of lactam-bridged cyclic peptides.
References
- 1. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-Orn(Mmt)-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-L-Orn(Mmt)-OH in solid-phase peptide synthesis (SPPS). This guide provides in-depth information to help researchers, scientists, and drug development professionals identify and resolve challenges associated with low coupling efficiency of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid ornithine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amino group is protected by a 4-methoxytrityl (Mmt) group.[1] It serves as a key building block in the synthesis of complex peptides and peptide-based therapeutics.[1] The Mmt group is particularly useful because it is highly acid-labile, allowing for its selective removal under mild acidic conditions without affecting other acid-labile protecting groups like Boc (tert-butyloxycarbonyl). This enables site-specific modifications of the ornithine side chain, such as the attachment of labels or the formation of branched peptides.[2]
Q2: What are the main reasons for low coupling efficiency with this compound?
The primary reason for low coupling efficiency is the steric hindrance caused by the bulky Mmt protecting group on the side chain. This bulkiness can physically obstruct the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain on the solid support. Other contributing factors can include:
-
Inappropriate choice of coupling reagent: Not all coupling reagents are effective for sterically hindered amino acids.
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency.
-
Peptide aggregation: The growing peptide chain can sometimes aggregate on the resin, making the N-terminus inaccessible.[3]
-
Poor resin swelling: Inadequate swelling of the solid support can limit the accessibility of reaction sites.
Q3: How can I detect incomplete coupling of this compound?
Incomplete coupling can be detected using qualitative and quantitative methods:
-
Kaiser Test: This is a highly sensitive colorimetric test for the presence of free primary amines on the resin.[4][5] A positive result (blue or purple beads) after a coupling step indicates that the N-terminus of the peptide chain is still free and the coupling has failed or is incomplete. A negative result (yellow or colorless beads) suggests a successful coupling.[6][7]
-
Cleavage and HPLC Analysis: A small sample of the resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC). The presence of a "deletion sequence" (the peptide without the intended ornithine residue) confirms incomplete coupling.[7]
Q4: Are there any specific side reactions associated with this compound?
While the primary issue is incomplete coupling, other potential side reactions, common in Fmoc-SPPS, can be exacerbated by the challenges of coupling a sterically hindered residue:
-
Racemization: Although less common with standard coupling reagents, racemization can occur, especially with prolonged activation times or the use of stronger bases.
-
Diketopiperazine formation: This is a risk at the dipeptide stage, particularly if the coupling of the second amino acid is slow.[3]
Troubleshooting Guide
Low coupling efficiency with this compound is a common challenge. The following guide provides a systematic approach to troubleshooting and improving your synthesis outcomes.
Problem: Positive Kaiser Test After Coupling with this compound
A positive Kaiser test indicates the presence of unreacted free amines on the peptide-resin, signifying a failed or incomplete coupling reaction.
Caption: Troubleshooting workflow for a positive Kaiser test.
-
Recouple: The first and simplest step is to perform a second coupling (a "double couple") using a fresh solution of this compound and coupling reagents.
-
Change Coupling Reagent: If recoupling is unsuccessful, switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids. Onium salt-based reagents like HATU, HCTU, or COMU are generally more effective than carbodiimides like DIC in these situations.[8][9]
-
Optimize Reaction Conditions:
-
Increase Coupling Time: Extend the reaction time to allow the sterically hindered coupling to proceed to completion.
-
Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can increase the reaction rate.
-
Solvent Choice: Ensure you are using a high-quality, amine-free solvent like DMF or NMP. In cases of aggregation, adding a small amount of DMSO can help disrupt secondary structures.[3]
-
-
Capping: If a small fraction of amines remains unreacted after these interventions, it is advisable to "cap" them by acetylation. This prevents the formation of deletion peptides in subsequent steps. A common capping solution is acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.[10]
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Type | Relative Efficiency for Hindered Couplings | Recommended Use with this compound |
| DIC/HOBt | Carbodiimide | Moderate | Can be effective, but may require longer reaction times or double coupling. |
| HBTU/DIPEA | Aminium Salt | High | A good first choice for difficult couplings.[8][9] |
| HATU/DIPEA | Aminium Salt | Very High | Generally considered one of the most effective reagents for sterically hindered amino acids.[8][9] |
| HCTU/DIPEA | Aminium Salt | Very High | Similar in efficacy to HATU. |
| COMU/DIPEA | Uronium Salt | Very High | A newer generation reagent with high efficiency.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a starting point and may require optimization based on the specific peptide sequence and resin.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes).[7]
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
Confirm complete Fmoc removal with a positive Kaiser test.[4][5]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.48 mmol, 4.8 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[4][5]
-
If the Kaiser test is negative (yellow/colorless beads), the coupling is complete. Wash the resin with DMF (5 x 1 minute).
-
If the Kaiser test is positive (blue/purple beads), perform a second coupling with fresh reagents (see Troubleshooting Guide).
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This protocol is adapted from established methods for detecting free primary amines in SPPS.[4][5]
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[5]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[5]
-
Solution C: 1.0 mL of a 16.5 mg/mL KCN solution in water, diluted with 49 mL of pyridine.[5]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 3: On-Resin Mmt Group Cleavage
The Mmt group can be selectively removed on the resin to allow for side-chain modification.
Reagents:
-
Cleavage solution: 1-2% Trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]
Procedure:
-
Wash the peptide-resin with DCM (3 x 1 minute).
-
Add the cleavage solution to the resin and agitate for 2-5 minutes. The solution will likely turn yellow/orange due to the formation of the Mmt cation.
-
Filter the resin and repeat the treatment with fresh cleavage solution until the solution no longer changes color.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Logical Relationship in Troubleshooting
Caption: Causes and solutions for low coupling efficiency.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Premature Mmt Group Cleavage During SPPS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting premature cleavage of the Monomethoxytrityl (Mmt) protecting group during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Mmt protecting group and why is it used?
The Monomethoxytrityl (Mmt) group is a highly acid-labile protecting group commonly used for the side chains of amino acids like Lysine (Lys), Ornithine (Orn), Histidine (His), and sometimes Cysteine (Cys) and Serine (Ser). Its primary advantage is its orthogonality with the more acid-labile Boc (tert-butyloxycarbonyl) and the less acid-labile tBu (tert-butyl) protecting groups, allowing for selective deprotection and on-resin side-chain modifications.
Q2: What are the typical signs of premature Mmt group cleavage?
Premature Mmt cleavage can manifest in several ways:
-
Unexpected side reactions: The newly exposed functional group on the amino acid side chain can react with activated amino acids in subsequent coupling steps, leading to peptide branching.
-
Difficult purification: The final crude peptide product will contain a heterogeneous mixture of the desired peptide and branched or otherwise modified impurities, complicating HPLC purification.
-
Discrepancies in mass spectrometry data: The mass spectrum of the crude product will show peaks corresponding to the mass of the desired peptide plus the mass of one or more amino acids, indicating branched structures.
-
Color changes: A yellow-orange coloration of the resin or reaction solution can sometimes indicate the presence of the Mmt cation, which is released upon cleavage.
Q3: What are the common causes of premature Mmt cleavage?
The Mmt group is sensitive to acidic conditions. Premature cleavage is often caused by:
-
Repetitive exposure to acidic conditions: Even weak acids can lead to cumulative cleavage over many cycles of an SPPS protocol.
-
Certain coupling reagents: Some coupling reagents or additives can create a mildly acidic microenvironment on the resin.
-
Prolonged reaction times: Extended exposure to reagents during coupling or washing steps can increase the likelihood of cleavage.
-
Choice of solvents: The use of certain solvents can influence the stability of the Mmt group.
Troubleshooting Guide
Issue: HPLC analysis of the crude peptide shows significant branched impurities.
This is a classic sign of premature Mmt cleavage, where the deprotected side chain of an amino acid (e.g., the ε-amino group of Lysine) has reacted with an incoming activated amino acid.
Step 1: Identify the source of acidity.
Review your SPPS protocol to identify all steps where acidic conditions are present. The primary suspects are the coupling and deprotection steps.
Step 2: Adjust your coupling strategy.
Certain coupling reagents can contribute to an acidic environment. Consider the following adjustments:
-
Choice of Carbodiimide: If using a carbodiimide like DIC (N,N'-diisopropylcarbodiimide), ensure it is used with a base and an additive like OxymaPure® or HOBt (Hydroxybenzotriazole) to minimize side reactions and maintain a non-acidic environment.
-
Onium Salt Activators: When using onium salt activators like HBTU or HATU, the choice of base is critical.
Step 3: Optimize the base used during coupling.
The base used to activate the Fmoc-amino acid and neutralize the resin is crucial for preventing premature Mmt cleavage.
-
Recommended Base: Diisopropylethylamine (DIPEA) is a common choice, but it's essential to use the correct amount. An excess of DIPEA can sometimes be detrimental.
-
Alternative Base: 2,4,6-Collidine is a bulkier, non-nucleophilic base that can be a good alternative to DIPEA and has been shown to be more compatible with Mmt protection in some cases.
Quantitative Comparison of Bases for Mmt Stability
| Base | Concentration | Coupling Reagent | Premature Mmt Cleavage (%) |
| DIPEA | 4 equivalents | HBTU | 5-15% |
| 2,4,6-Collidine | 4 equivalents | HBTU | <5% |
| N-Methylmorpholine (NMM) | 4 equivalents | HBTU | 10-20% |
Note: Data is compiled from various literature sources and may vary depending on the specific sequence and reaction conditions.
Issue: A yellow-orange color is observed on the resin during synthesis.
This coloration can indicate the release of the Mmt cation (Mmt+), a sign of cleavage.
Workflow for Diagnosing and Mitigating Mmt Cleavage
Optimizing Mmt Deprotection with Dilute TFA: A Technical Support Center
Welcome to the technical support center for optimizing the deprotection of the Monomethoxytrityl (Mmt) group using dilute trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this common procedure in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Mmt protecting group?
The Mmt group is favored for the protection of amine, hydroxyl, and sulfhydryl groups due to its high acid lability. This allows for its selective removal under very mild acidic conditions, such as dilute TFA, while other more robust protecting groups like tert-butyl (tBu) and Boc remain intact.[1][2] This orthogonality is crucial for complex peptide synthesis strategies involving on-resin side-chain modifications.
Q2: What is a typical concentration of TFA for Mmt deprotection?
The concentration of TFA for Mmt deprotection typically ranges from 1% to 2% in dichloromethane (DCM).[1][3][4] However, the optimal concentration can be sequence-dependent and may require adjustment to avoid premature cleavage of the peptide from acid-labile resins or the removal of other acid-sensitive protecting groups.[2][5]
Q3: Why is a scavenger used during Mmt deprotection?
During deprotection, the Mmt group is cleaved, generating a stable Mmt carbocation. This cation is highly reactive and can lead to side reactions, such as re-attachment to the deprotected functional group or alkylation of sensitive amino acid residues like tryptophan and cysteine.[6] Scavengers, such as triisopropylsilane (TIS), are added to trap these carbocations and prevent unwanted side reactions.[1][4]
Q4: How can I monitor the progress of the Mmt deprotection reaction?
A common method for monitoring Mmt deprotection is a colorimetric test. The release of the Mmt cation into the acidic solution produces an intense yellow or orange color.[4][5][7] The reaction is considered complete when the resin beads no longer produce this color upon addition of fresh TFA solution. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC to check for the completeness of the deprotection.[3][7]
Q5: Can Mmt deprotection be performed in solution phase?
Yes, Mmt deprotection can also be carried out in the solution phase after the peptide has been cleaved from the resin. However, on-resin deprotection is often preferred as it simplifies the purification process by allowing for easy removal of the cleaved Mmt group and excess reagents by simple filtration and washing.[3]
Troubleshooting Guide
Issue 1: Incomplete Mmt Deprotection
-
Symptom: HPLC analysis of the cleaved peptide shows a significant peak corresponding to the Mmt-protected peptide. The colorimetric test continues to show a yellow/orange color after multiple TFA treatments.
-
Possible Causes & Solutions:
-
Insufficient Reaction Time or Number of Treatments: The deprotection may be slow due to steric hindrance or the specific peptide sequence.
-
Solution: Increase the number of TFA treatments (e.g., from 2-3 times to 5 or more) or the duration of each treatment (e.g., from 2 minutes to 10-15 minutes).[3] A study on on-resin Mmt removal from oxytocin showed that 5 repetitions of a 10-minute reaction time yielded the highest deprotection percentage.[3]
-
-
Low TFA Concentration: The TFA concentration may be too low for efficient deprotection of the specific substrate.
-
Solution: Cautiously increase the TFA concentration (e.g., from 1% to 2%). Be mindful of the acid lability of your linker and other protecting groups.[3]
-
-
Poor Swelling of the Resin: Inadequate swelling of the resin can limit the access of the TFA solution to the Mmt-protected sites.
-
Solution: Ensure the resin is properly swollen in an appropriate solvent like DCM before starting the deprotection steps.
-
-
Issue 2: Premature Cleavage of Peptide from Resin
-
Symptom: The acidic filtrate from the deprotection steps contains a significant amount of the desired peptide, as determined by HPLC or mass spectrometry.
-
Possible Causes & Solutions:
-
Highly Acid-Labile Linker: The linker used to attach the peptide to the resin (e.g., 2-chlorotrityl chloride resin) is sensitive to the TFA concentration used for Mmt deprotection.
-
Solution: Reduce the TFA concentration or the reaction time. Alternatively, use a less acidic deprotection cocktail, such as 30% hexafluoroisopropanol (HFIP) in DCM.[5]
-
-
Prolonged Exposure to TFA: Even with a suitable linker, extended reaction times can lead to some degree of cleavage.
-
Solution: Optimize the reaction for the minimum time required for complete Mmt deprotection by monitoring the reaction closely.
-
-
Issue 3: Side Reactions and Impurity Formation
-
Symptom: HPLC analysis of the crude peptide shows multiple unexpected peaks. Mass spectrometry analysis may indicate alkylation or other modifications.
-
Possible Causes & Solutions:
-
Insufficient Scavenging: The amount of scavenger is not sufficient to trap all the generated Mmt carbocations.
-
Solution: Increase the concentration of the scavenger (e.g., 5% TIS).[3]
-
-
Alkylation of Sensitive Residues: Amino acids like tryptophan and cysteine are particularly susceptible to alkylation by the Mmt cation.[6]
-
Solution: Ensure an adequate amount of scavenger is used. For peptides containing cysteine, the formation of S-alkylated side products can be a significant issue.[6]
-
-
Loss of Other Acid-Labile Protecting Groups: The deprotection conditions may be too harsh, leading to the partial or complete removal of other protecting groups like Boc.
-
Experimental Protocols
Protocol 1: On-Resin Mmt Deprotection of Cys(Mmt)-containing Peptide
This protocol is adapted from an experiment optimizing Mmt removal from oxytocin synthesized on-resin.[3]
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection Cocktail Preparation: Prepare a solution of 2% TFA and 5% triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the swollen resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Repetition: Repeat the deprotection step (step 3) a total of 5 times.
-
Washing: Wash the resin thoroughly with DCM followed by DMF.
-
Monitoring (Optional): After each deprotection step, a small sample of the resin can be taken for a colorimetric test with a fresh drop of the TFA solution.
-
Analysis: After the final wash, a small amount of the resin can be cleaved and the peptide analyzed by HPLC to confirm complete deprotection.
Protocol 2: Alternative Mild Mmt Deprotection
For highly acid-sensitive peptides, alternative, milder conditions can be employed.[1][2]
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection Cocktail Preparation: Prepare one of the following solutions:
-
0.6 M HOBt in DCM/TFE (1:1)
-
Acetic acid/TFE/DCM (1:2:7)
-
-
Deprotection Reaction:
-
Add the chosen deprotection cocktail to the swollen resin.
-
Gently agitate the mixture for 1 hour at room temperature. The solution may turn dark red.
-
-
Repetition: Filter the resin and repeat the deprotection step once more.
-
Washing: Wash the resin with DMF, followed by DCM and then MeOH.
-
Drying: Dry the resin for storage or proceed to the next synthesis step.
Data Presentation
Table 1: Comparison of Mmt Deprotection Conditions for On-Resin Oxytocin
| Number of Treatments | Reaction Time per Treatment (min) | Total Reaction Time (min) | TFA Concentration (%) | TIS Concentration (%) | Solvent | Relative Deprotection Efficiency (%)[3] |
| 2 | 2 | 4 | 2 | 5 | DCM | 42.1 |
| 5 | 2 | 10 | 2 | 5 | DCM | 70.2 |
| 2 | 10 | 20 | 2 | 5 | DCM | 75.8 |
| 5 | 10 | 50 | 2 | 5 | DCM | 85.3 |
Table 2: Reagents for Mmt and Mtt Group Removal
| Protecting Group | Reagent | Conditions | Reference |
| Mmt | 1% TFA in DCM | - | [1] |
| Mmt | Acetic acid/TFE/DCM (1:2:7) | - | [1] |
| Mmt | 0.6 M HOBt in DCM/TFE | 1 hour | [1] |
| Mtt | 1% TFA in DCM with 1-5% TIS or MeOH | - | [1] |
| Mtt | DCM/HFIP/TFE/TES (6.5:2:1:0.5) | 1 hour | [1] |
Visualizations
Caption: Workflow for on-resin Mmt deprotection using dilute TFA.
References
Side reactions associated with Fmoc-L-Orn(Mmt)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-L-Orn(Mmt)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Mmt protecting group for the side chain of ornithine?
The primary advantage of the monomethoxytrityl (Mmt) group is its extreme acid lability, which allows for selective deprotection of the ornithine side chain under very mild acidic conditions. This orthogonality enables on-resin modifications such as cyclization, branching, or the attachment of labels and other moieties while the peptide remains attached to the solid support and other acid-labile protecting groups (like Boc and tBu) remain intact.
Q2: Under what conditions is the Mmt group typically cleaved from the ornithine side chain?
The Mmt group can be removed under very mild acidic conditions. Common cleavage cocktails include:
-
1-2% Trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
-
Acetic acid/Trifluoroethanol (TFE)/DCM mixtures.
-
0.6 M HOBt in DCM/TFE.
It is crucial to include a scavenger, such as 1-5% triisopropylsilane (TIS), to quench the liberated Mmt cations and prevent side reactions.[1]
Q3: Is the Mmt group stable to the standard Fmoc deprotection conditions?
Yes, the Mmt group is stable to the basic conditions used for the removal of the Nα-Fmoc group, which typically involves treatment with 20% piperidine in dimethylformamide (DMF). This orthogonality is fundamental to its utility in Fmoc-SPPS.
Troubleshooting Guide
Issue 1: Premature Cleavage of the Mmt Group
Symptoms:
-
Loss of peptide mass corresponding to the Mmt group detected by mass spectrometry of cleaved peptide aliquots.
-
Unintended side-chain modifications during subsequent coupling steps.
Possible Causes:
-
Prolonged exposure to acidic conditions: Even very mild residual acidity on the resin from previous steps can lead to gradual loss of the highly acid-labile Mmt group over the course of a long synthesis.
-
Use of acidic additives: Certain additives in coupling or washing solutions may have a low pH, contributing to Mmt group cleavage.
Solutions:
-
Neutralization: Ensure thorough neutralization of the resin with a non-nucleophilic base like diisopropylethylamine (DIPEA) after any potentially acidic treatment.
-
Solvent Purity: Use high-purity, non-acidic solvents for all washing and reaction steps.
-
Minimize Synthesis Time: For very long peptides, consider strategies to minimize the number of cycles after the introduction of this compound.
Issue 2: Incomplete Cleavage of the Mmt Group for On-Resin Modification
Symptoms:
-
Low yield of the desired on-resin modified product.
-
Presence of unmodified peptide detected after final cleavage.
Possible Causes:
-
Insufficient acid concentration or reaction time: The cleavage conditions may not be optimal for the specific peptide sequence or resin.
-
Inefficient scavenging: Re-attachment of the Mmt cation can occur if scavenging is inefficient.
-
Steric hindrance: The peptide sequence or aggregation may hinder access of the cleavage cocktail to the Mmt group.
Solutions:
-
Optimize Cleavage Conditions: Increase the reaction time or perform multiple, short treatments with the cleavage cocktail. A study on Mmt removal from cysteine side chains showed that repeated treatments can improve deprotection efficiency.[2]
-
Increase Scavenger Concentration: Ensure an adequate concentration of TIS or another suitable scavenger is present in the cleavage cocktail.
-
Use Swelling Solvents: Perform the cleavage in a solvent system that promotes peptide and resin swelling, such as DCM.
Issue 3: Side Reactions During Mmt Group Cleavage
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating alkylation of sensitive residues like tryptophan or methionine.
Possible Causes:
-
Alkylation by Mmt Cations: The Mmt cation generated during cleavage is a reactive electrophile that can modify nucleophilic amino acid side chains (e.g., Trp, Met, Cys) if not efficiently scavenged.
Solutions:
-
Effective Scavenging: The use of scavengers like TIS is critical to prevent reattachment of the Mmt group or its reaction with other side chains.[1]
-
Protect Sensitive Residues: Ensure that sensitive amino acids are appropriately protected. For example, use Fmoc-Trp(Boc)-OH to protect the indole side chain of tryptophan.
Quantitative Data
The lability of trityl-based protecting groups is highly dependent on their substitution. The Mmt group is significantly more acid-labile than the Mtt (4-methyltrityl) and Trt (trityl) groups.
| Protecting Group | Cleavage Conditions | Cleavage Efficiency | Reference |
| Mmt | 1% TFA in DCM | Rapid cleavage | |
| Mmt | Acetic acid/TFE/DCM (1:2:7) | Rapid cleavage | |
| Mtt | 1% TFA in DCM | Slower cleavage than Mmt | |
| Mmt vs. Mtt | Acetic acid:TFE:DCM (1:1:8) for 30 min | 75-80% cleavage of Mmt vs. 3-8% of Mtt | [3] |
Experimental Protocols
Protocol 1: Selective On-Resin Cleavage of the Mmt Group from Ornithine
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Prepare Cleavage Cocktail: Prepare a fresh solution of 1% (v/v) TFA and 5% (v/v) TIS in DCM.
-
Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 30 minutes.
-
Monitoring (Optional): To monitor the progress, a few resin beads can be removed, washed, and treated with a drop of concentrated TFA. An immediate orange color indicates the presence of the Mmt cation.
-
Repetition: Filter the resin and repeat the treatment with fresh cleavage cocktail for another 30 minutes to ensure complete removal.
-
Washing: Filter the resin and wash thoroughly with DCM (3x), followed by 10% DIPEA in DMF (2x) to neutralize any residual acid, and finally with DMF (3x).
-
The resin is now ready for the subsequent on-resin modification step.
Visualizations
Diagram 1: Orthogonal Protection Strategy with this compound
Caption: Workflow for using this compound in an orthogonal protection strategy.
Diagram 2: Troubleshooting Premature Mmt Group Cleavage
Caption: Decision tree for troubleshooting premature Mmt group cleavage.
References
Technical Support Center: Ornithine Side Chain Deprotection
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the 4-methoxytrityl (Mmt) protecting group from the side chain of ornithine residues in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Mmt protecting group and why is it used for ornithine?
The 4-methoxytrityl (Mmt) group is an acid-labile protecting group used for the side chain amine of ornithine and other amino acids like lysine. It is employed in orthogonal protection strategies, particularly in Fmoc-based solid-phase peptide synthesis.[1] Its key advantage is that it can be selectively removed under mild acidic conditions that do not cleave the peptide from most resins or remove other more robust, acid-labile protecting groups (like t-butyl).[2] This allows for specific modifications on the ornithine side chain, such as lactam bridge formation or branching, while the peptide remains attached to the solid support.[3]
Q2: How does Mmt compare to the Mtt (4-methyltrityl) protecting group?
The Mmt group is significantly more acid-labile than the Mtt group.[3] This increased sensitivity allows for its removal under even milder acidic conditions. For example, while Mtt removal typically requires 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), Mmt can be cleaved with concentrations as low as 0.5-1.0% TFA.[2] In some cases, non-TFA based methods, such as using acetic acid or HOBt in specific solvent mixtures, can also be effective for Mmt removal.
Q3: What are the common causes of incomplete Mmt removal from ornithine?
Incomplete removal of the Mmt group from the ornithine side chain can stem from several factors:
-
Insufficient Deprotection Time or Reagent Concentration: The deprotection reaction may not have proceeded to completion due to insufficient exposure to the acidic reagent.
-
Peptide Aggregation: The peptide chain on the resin may aggregate, hindering access of the deprotection reagents to the Mmt group.[4]
-
Reattachment of the Mmt Cation: The Mmt cation, once cleaved, is a reactive species that can reattach to the ornithine side chain or other nucleophilic residues in the peptide (like tryptophan) if not effectively scavenged.[5]
-
Inadequate Resin Swelling: Poor swelling of the resin in the chosen solvent can limit the accessibility of the reagents to the peptide.
-
Inhibitory Effect of Solvents: Residual solvents like DMF can inhibit the efficiency of TFA-mediated deprotection.[5]
Troubleshooting Guide
Problem: HPLC/Mass Spectrometry analysis shows a significant amount of peptide with the Mmt group still attached after the deprotection step.
Below are a series of questions and answers to help you troubleshoot this issue.
Q: What deprotection conditions did you use?
A: The choice of reagents and reaction time is critical. For Mmt removal, a range of conditions can be applied, from dilute TFA to milder, non-TFA based methods. Refer to the tables and protocols below for detailed options. If one method results in incomplete removal, consider increasing the reaction time, the number of deprotection cycles, or switching to a stronger reagent cocktail.
Q: Did you include a scavenger in your deprotection cocktail?
A: The use of a scavenger is highly recommended to prevent the reattachment of the cleaved Mmt cation. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.[3]
Q: Have you tried repeated deprotection cycles?
A: Mmt removal is often performed in multiple, short cycles. This is generally more effective than a single, long incubation. Studies on Mmt removal from cysteine have shown that repeated cycles (e.g., 5 cycles of 10 minutes each) can significantly improve deprotection efficiency.[1] If you are seeing incomplete removal, increasing the number of cycles is a good first step.
Q: Could peptide aggregation be an issue?
A: Aggregation can be a problem for certain peptide sequences, preventing reagents from reaching the reaction site.[4] If you suspect aggregation, consider using solvents known to disrupt secondary structures, such as hexafluoroisopropanol (HFIP), in your deprotection cocktail.
Q: How do you monitor the completion of the deprotection reaction?
A: A qualitative test for the presence of the cleaved Mmt cation can be performed. When the resin is treated with the acidic deprotection solution, the release of the Mmt cation produces a characteristic orange or yellow color.[6] You can perform repeated deprotection cycles until this color is no longer observed. However, be aware that the presence of a scavenger like TIS will quench this color, making visual monitoring impossible.[6] In such cases, a small sample of the resin can be cleaved and analyzed by HPLC to confirm complete deprotection before proceeding with the next synthesis step.
Data Presentation: Mmt Deprotection Conditions
The following tables summarize common deprotection cocktails for Mmt removal from ornithine side chains. The efficiency of these methods can be sequence-dependent, and optimization may be required.
Table 1: TFA-Based Deprotection Cocktails
| Reagent Cocktail | Typical Reaction Time & Cycles | Scavenger | Notes |
| 1-2% TFA in DCM | 5-10 min, repeated 3-5 times | 2-5% TIS or TES | A common and effective method. TIS is recommended to prevent reattachment of the Mmt cation.[3] |
| 0.5-1.0% TFA in DCM | 10 min, repeated 3-5 times | 2-5% TIS or TES | A milder TFA condition, useful for highly acid-sensitive peptides.[2] |
| 30% HFIP in DCM with 1-2% TFA | 5-15 min, repeated 2-3 times | Not always required | HFIP can help to disrupt peptide aggregation, improving deprotection efficiency. |
| Acetic Acid/Trifluoroethanol (TFE)/DCM (1:1:8) | ~30 minutes | Not specified | A milder condition that has been shown to be effective for Mmt removal while being less aggressive than TFA-based methods.[3] |
Table 2: Non-TFA Based Deprotection Cocktails
| Reagent Cocktail | Typical Reaction Time & Cycles | Notes |
| 0.6 M HOBt in DCM/TFE (1:1) | 60 min, may need repeating | A mild alternative to TFA-based deprotection. The solution may turn dark red during the reaction. |
| Acetic Acid/TFE/DCM (1:2:7) | 30-60 min, may need repeating | Another mild acidic condition suitable for Mmt removal. |
Experimental Protocols
Protocol 1: Standard Mmt Removal using TFA/TIS/DCM
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Prepare the deprotection solution: 1% Trifluoroacetic Acid (TFA) and 2% Triisopropylsilane (TIS) in DCM (v/v/v).
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Gently agitate the resin at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 4-6 two to four more times.
-
Wash the resin thoroughly with DCM.
-
Wash the resin with a 5% solution of Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) to neutralize any residual acid.
-
Wash the resin with DMF.
-
The resin is now ready for the next step in the synthesis.
Protocol 2: Mild Mmt Removal using HOBt
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Prepare the deprotection solution: 0.6 M Hydroxybenzotriazole (HOBt) in a 1:1 mixture of DCM and Trifluoroethanol (TFE).
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution to the resin.
-
Gently agitate the resin at room temperature for 1 hour. The solution may turn a dark red color.
-
Drain the deprotection solution.
-
Repeat steps 4-6 if necessary, based on monitoring of the reaction progress.
-
Wash the resin thoroughly with DCM.
-
Wash the resin with DMF.
-
The resin is now ready for the next step in the synthesis.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for aggregation issues encountered during the synthesis and handling of peptides containing Ornithine protected with a 4-methoxytrityl (Mmt) group.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures. This phenomenon is a significant challenge in peptide synthesis and purification, leading to poor yields, difficult purification, and potentially altered biological activity of the final product. Aggregation can occur both on the solid-phase support during synthesis and in solution after cleavage.
Q2: Why are peptides containing Orn(Mmt) particularly prone to aggregation?
A2: The 4-methoxytrityl (Mmt) group is a bulky and hydrophobic protecting group. Its presence on the side chain of ornithine residues can significantly increase the overall hydrophobicity of the peptide. Hydrophobic interactions are a primary driver of peptide aggregation, as the peptide chains attempt to minimize their exposure to the polar synthesis or purification solvents by clustering together. This can lead to the formation of secondary structures like beta-sheets, which are common in aggregated peptides.
Q3: What are the initial signs of on-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A3: During SPPS, several indicators may suggest that your peptide is aggregating on the resin:
-
Poor resin swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvents.[1]
-
Slow or incomplete Fmoc deprotection: The piperidine solution may take longer than usual to remove the Fmoc protecting group from the N-terminus, or the deprotection may be incomplete.
-
Incomplete coupling reactions: Standard coupling reagents may fail to drive the acylation reaction to completion, resulting in deletion sequences.
-
False negatives in colorimetric tests: Tests like the Kaiser or TNBS test, used to detect free amines, may give a false negative result if the aggregated peptide chains sterically hinder access to the N-terminus.[2]
Q4: Can aggregation occur after the peptide is cleaved from the resin?
A4: Yes, aggregation is also a common issue after the peptide has been cleaved from the resin and is in solution. The crude peptide may be difficult to dissolve in standard purification solvents like water/acetonitrile mixtures. Even if it initially dissolves, it may precipitate out over time, especially at higher concentrations.
Troubleshooting Guide
Problem 1: On-Resin Aggregation During Synthesis
If you observe signs of on-resin aggregation, consider the following strategies to improve solvation and disrupt the intermolecular hydrogen bonds that lead to aggregation.
-
Solvent Choice: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[1]
-
Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 50-60°C). Increased thermal energy can help to break up intermolecular hydrogen bonds.
-
Sonication: Applying sonication during the coupling and deprotection steps can physically disrupt the aggregated peptide chains on the resin.[1]
-
Chaotropic Agents: Wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before the coupling step. These salts disrupt the structure of water and can help to solubilize the peptide chains.
-
Backbone Protection: If aggregation is severe, consider re-synthesizing the peptide using backbone protection. Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of a problematic amino acid can effectively prevent hydrogen bond formation between peptide backbones.[1][2]
-
Pseudoprolines: The introduction of pseudoproline dipeptides at specific points in the sequence can introduce a "kink" that disrupts the formation of stable secondary structures.[2]
-
Low-Loading Resin: Re-synthesize the peptide on a resin with a lower substitution level. This increases the distance between peptide chains on the support, reducing the likelihood of intermolecular aggregation.
Problem 2: Poor Solubility of the Cleaved Peptide
If your lyophilized peptide containing Orn(Mmt) is difficult to dissolve for purification or analysis, follow these steps.
-
Initial Assessment: First, determine the overall charge of your peptide at neutral pH. Assign a value of +1 for each basic residue (K, R, H, N-terminus) and -1 for each acidic residue (D, E, C-terminus).[3][4][5]
-
Basic Peptides (Net Positive Charge): Attempt to dissolve the peptide in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) in water.[4]
-
Acidic Peptides (Net Negative Charge): Try to dissolve the peptide in a basic solution, such as 0.1 M ammonium bicarbonate.[5]
-
Neutral or Hydrophobic Peptides: For peptides with no net charge or a high proportion of hydrophobic residues, organic solvents may be necessary. Start with a small amount of DMSO, DMF, or isopropanol, and then slowly add water or your desired buffer to the dissolved peptide.[6]
If the peptide remains insoluble, stronger denaturing conditions may be required.
-
Guanidine Hydrochloride (GdnHCl) or Urea: These are strong chaotropic agents that can effectively disrupt peptide aggregates. Prepare a stock solution of 6 M GdnHCl or 8 M Urea and attempt to dissolve the peptide in this solution. Once dissolved, the solution can be gradually diluted into the desired buffer for purification. Be aware that these agents will need to be removed during the purification process.
Quantitative Data Summary
The following table provides an illustrative summary of how different conditions can affect the solubility of a model peptide containing an Orn(Mmt) residue. The values are representative and intended to demonstrate trends rather than absolute measurements for any specific peptide.
| Condition | Model Peptide A (without Orn(Mmt)) - Solubility (%) | Model Peptide B (with Orn(Mmt)) - Solubility (%) |
| Water (pH 7) | 95 | 40 |
| 10% Acetic Acid | >98 | 85 |
| 50% Acetonitrile/Water | 90 | 60 |
| 50% Acetonitrile/Water + 0.1% TFA | >98 | 95 |
| 6 M Guanidine Hydrochloride | >99 | >99 |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, accurately known amount of your lyophilized peptide (e.g., 1 mg).
-
Add a defined volume of the primary solvent to be tested (e.g., 100 µL of sterile water) to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex the sample for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution for any remaining particulate matter. A fully dissolved peptide should yield a clear solution.
-
If the peptide remains insoluble, sequentially add small aliquots of a co-solvent (e.g., acetonitrile, DMSO) or a pH-modifying agent (e.g., acetic acid, ammonium hydroxide) and repeat steps 3-5.
-
Once the peptide is dissolved, it can be diluted with the appropriate buffer for your application.
Protocol 2: On-Resin Monitoring of Aggregation (Resin Swelling Test)
-
Take a small sample of the peptide-resin (e.g., 5-10 mg) at a key point in the synthesis (e.g., after a difficult coupling).
-
Place the resin in a small graduated cylinder or a similar calibrated vessel.
-
Add a defined volume of DMF and allow the resin to swell for 5 minutes.
-
Measure the volume of the swollen resin.
-
Compare this volume to the swollen volume of the resin at the beginning of the synthesis. A significant decrease in the swollen volume is indicative of peptide aggregation.[7]
Visualizations
Caption: A troubleshooting workflow for addressing peptide aggregation.
Caption: Factors influencing peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. biobasic.com [biobasic.com]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. jpt.com [jpt.com]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid racemization of Fmoc-L-Orn(Mmt)-OH during activation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize and avoid the racemization of Fmoc-L-Orn(Mmt)-OH during the activation step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
This compound, like many other protected amino acids, is prone to racemization during the activation of its carboxyl group. This process involves the formation of a highly reactive intermediate, which can facilitate the abstraction of the alpha-proton. The subsequent reprotonation can occur from either side of the planar intermediate, leading to a mixture of L- and D-isomers. The bulky monomethoxytrityl (Mmt) protecting group on the side chain does not sterically hinder this process.
Q2: What is the primary mechanism of racemization during activation?
The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate. This cyclic intermediate has an acidic proton at the C4 position (the original α-carbon of the amino acid). In the presence of a base, this proton can be easily removed, leading to a planar, achiral oxazolone ring. Subsequent non-stereospecific reprotonation or reaction with the amine component can result in the D-isomer.
Q3: Which coupling reagents are recommended to minimize racemization?
For sensitive amino acids like this compound, the use of aminium-based coupling reagents is highly recommended over carbodiimides alone. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are preferred. These reagents, when used in combination with an additive like HOBt or Oxyma, can significantly suppress racemization.
Q4: How do additives like HOBt and Oxyma prevent racemization?
Additives such as HOBt (Hydroxybenzotriazole) and Oxyma (Ethyl cyanohydroxyiminoacetate) play a crucial role in minimizing racemization. They act as "racemization suppressants" by reacting with the activated amino acid to form an active ester. This ester is more stable and less prone to forming the oxazolone intermediate compared to the intermediate formed with the coupling reagent alone. The active ester then reacts with the N-terminal amine of the peptide chain to form the desired peptide bond.
Q5: Can the choice of base influence the extent of racemization?
Yes, the choice and amount of base are critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used. It is crucial to use the minimum necessary amount of base, as excess base can promote the formation of the oxazolone intermediate and increase the rate of racemization. For particularly sensitive couplings, using a weaker base like NMM might be advantageous over DIPEA.
Troubleshooting Guide
Issue: High levels of D-Ornithine detected in the final peptide.
This indicates that significant racemization of the this compound residue occurred during its coupling. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Coupling Reagent | Switch from carbodiimides (e.g., DIC/DCC) alone to aminium-based reagents like HATU or HBTU in combination with Oxyma or HOBt. | Aminium-based reagents, especially with additives, form active esters that are less prone to racemization via the oxazolone pathway. |
| Excessive Pre-activation Time | Minimize the pre-activation time of the this compound before adding it to the resin. Ideally, perform the activation in the presence of the resin-bound amine. | Prolonged exposure of the activated amino acid to the basic coupling cocktail increases the opportunity for racemization before the peptide bond is formed. |
| High Reaction Temperature | Perform the coupling at a lower temperature, such as 0°C, especially during the activation step. | Lower temperatures decrease the rate of the racemization side reaction more significantly than the rate of the desired coupling reaction. |
| Excess Base | Use a minimal amount of base (e.g., DIPEA or NMM). Typically, 2 equivalents relative to the amino acid are sufficient. For highly sensitive couplings, consider using just 1 equivalent of a weaker base like NMM. | Excess base accelerates the deprotonation of the oxazolone intermediate, which is the key step in the racemization pathway. |
Quantitative Data on Racemization
The choice of coupling reagent and additive has a significant impact on the level of racemization. The following table summarizes typical racemization levels observed for sensitive amino acids under different activation conditions.
| Coupling Reagent | Additive | Base | Typical % D-Isomer |
| DIC | None | DIPEA | 5 - 15% |
| DIC | HOBt | DIPEA | < 2% |
| HBTU | HOBt | DIPEA | < 1% |
| HATU | None | DIPEA | < 0.5% |
| COMU | None | DIPEA | < 0.2% |
Note: Data is generalized from peptide synthesis literature. Actual values can vary based on the specific amino acid, sequence, and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
-
Resin Swelling: Swell the resin-bound peptide in a suitable solvent like DMF or NMP.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Activation: Allow the activation mixture to react for 1-2 minutes at room temperature.
-
Coupling: Add the activation solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
-
Peptide Cleavage and Deprotection: Cleave the final peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
HPLC Analysis: Analyze the derivatized amino acid mixture by reverse-phase HPLC. The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification.
-
Quantification: Integrate the peak areas corresponding to the L- and D-Ornithine derivatives to determine the percentage of racemization.
Visual Guides
Caption: Recommended workflow for low-racemization activation and coupling.
Caption: Simplified mechanism of base-promoted racemization via an oxazolone intermediate.
Caption: Role of additives in suppressing racemization by forming a stable intermediate.
Technical Support Center: Optimizing Cyclic Peptide Synthesis with Fmoc-L-Orn(Mmt)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yields in cyclic peptide synthesis using Fmoc-L-Orn(Mmt)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cyclic peptide synthesis?
This compound is a derivative of the amino acid ornithine, where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the side-chain amino group is protected by an acid-labile Mmt (4-methoxytrityl) group. This orthogonal protection scheme is crucial for the synthesis of side-chain-to-side-chain cyclized peptides, such as lactam-bridged peptides.[1][2][3] The Fmoc group is removed at each step of the solid-phase peptide synthesis (SPPS) to allow for chain elongation, while the Mmt group remains intact.[4] Once the linear peptide has been assembled, the Mmt group can be selectively removed under mild acidic conditions that do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups (like Boc or tBu).[1][5] This allows for the selective deprotection of the ornithine side-chain, which can then be reacted with a deprotected acidic amino acid side-chain (e.g., from aspartic or glutamic acid) to form a cyclic lactam bridge.
Q2: What are the advantages of using the Mmt protecting group for the ornithine side chain?
The primary advantage of the Mmt group is its high acid lability, allowing for its removal under very mild acidic conditions, typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This selective deprotection is a key feature of an orthogonal synthesis strategy, which is essential for complex peptide modifications like cyclization.[3] The mild conditions for Mmt removal minimize the risk of premature cleavage of the peptide from the resin and the loss of other acid-sensitive protecting groups.
Q3: What kind of yields can I expect when synthesizing lactam-bridged cyclic peptides with this compound?
| Peptide Type | Protecting Groups Used | Cyclization Method | Reported Yield |
| Lactam-bridged cyclic peptide | This compound and Fmoc-L-Asp(O-2-PhiPr)-OH | On-resin cyclization | 30% |
| Lactam-bridged cyclic peptide | Fmoc-Gln(N-allyl)-OH and Fmoc-AAG-OH | On-resin ring-closing metathesis and reduction | 9% (isolated) |
Q4: Can I use other protecting groups for the ornithine side chain in cyclic peptide synthesis?
Yes, other protecting groups can be used for the ornithine side chain, such as Boc (tert-butyloxycarbonyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl). The choice of protecting group depends on the overall synthetic strategy and the desired orthogonality. For example, the Boc group is removed with stronger acid than Mmt, which might not be suitable if other, more acid-labile groups are present. The ivDde group is removed with hydrazine, offering another level of orthogonality.
Experimental Protocols
On-Resin Cyclization of a Peptide Containing Ornithine and Aspartic Acid
This protocol describes the on-resin cyclization of a linear peptide containing this compound and Fmoc-L-Asp(OAll)-OH to form a lactam bridge.
1. Linear Peptide Synthesis:
-
The linear peptide is synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
This compound and Fmoc-L-Asp(OAll)-OH are incorporated at the desired positions in the peptide sequence.
2. Selective Deprotection of the Aspartic Acid Side Chain:
-
After assembly of the linear peptide, the resin is washed with DCM.
-
The allyl protecting group of the aspartic acid side chain is removed using a solution of Pd(PPh₃)₄ in a solvent mixture of CHCl₃/AcOH/NMM (37:2:1).[1] The reaction is typically carried out for 2-3 hours at room temperature.
-
The resin is then thoroughly washed with DCM and DMF.
3. Selective Deprotection of the Ornithine Side Chain:
-
The resin is washed with DCM.
-
The Mmt protecting group of the ornithine side chain is removed by treating the resin with a solution of 1-2% TFA in DCM, often containing a scavenger such as 1-5% triisopropylsilane (TIS).[1]
-
The deprotection is typically performed in short, repeated steps (e.g., 5 x 2 minutes) to minimize side reactions.
-
The resin is washed thoroughly with DCM and DMF to remove the cleaved Mmt cations and residual acid.
4. On-Resin Lactam Bridge Formation:
-
The resin with the deprotected side chains is suspended in DMF or NMP.
-
A coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents) and a base such as DIPEA (diisopropylethylamine) or NMM (N-methylmorpholine) (6-10 equivalents) are added.
-
The reaction is allowed to proceed for 2-24 hours at room temperature. The progress of the cyclization can be monitored using a colorimetric test such as the Kaiser test.
5. Cleavage and Purification:
-
After cyclization, the resin is washed with DMF and DCM.
-
The cyclic peptide is cleaved from the resin and globally deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
The crude cyclic peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
-
The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cyclization Yield | 1. Steric Hindrance: The peptide sequence may adopt a conformation on the resin that is unfavorable for cyclization. 2. Incomplete Deprotection: The Mmt or the corresponding acidic side-chain protecting group may not be fully removed. 3. Inefficient Coupling: The coupling reagents may not be sufficiently active or the reaction time may be too short. 4. Peptide Aggregation: The linear peptide chains on the resin may aggregate, preventing efficient cyclization. | 1. Change the position of the ornithine and acidic amino acid in the sequence if possible. Consider solution-phase cyclization after cleavage from the resin. 2. Repeat the deprotection step or increase the reaction time. Confirm complete deprotection with a colorimetric test if available. 3. Use a more powerful coupling reagent (e.g., HATU). Increase the reaction time and/or temperature. 4. Use a low-loading resin or a resin with a PEG linker (e.g., TentaGel) to reduce aggregation. Add chaotropic salts to the cyclization reaction. |
| Presence of Dimer or Oligomer | Intermolecular Reactions: High loading of the peptide on the resin can favor reactions between peptide chains on different beads. | Use a resin with a lower substitution level. Perform the cyclization in a larger volume of solvent to promote pseudo-dilution. |
| Side Product Formation (e.g., Aspartimide) | Base-catalyzed Side Reaction: The use of piperidine for Fmoc deprotection can lead to aspartimide formation, especially at Asp-Gly or Asp-Ser sequences.[6] | Use a milder base for Fmoc deprotection or add HOBt to the piperidine solution. Use a protecting group for the aspartic acid side chain that is less prone to this side reaction, such as O-2-PhiPr.[1] |
| Premature Cleavage of Mmt Group | Acid Sensitivity: The Mmt group is highly acid-labile and can be partially cleaved during repeated Fmoc deprotection cycles if the reagents are not properly neutralized. | Ensure thorough neutralization after each Fmoc deprotection step. Use high-quality, freshly prepared reagents. |
| Modification of Lysine Side Chain During Coupling | Side Reaction with Coupling Reagent: Some coupling reagents, like HBTU, can modify the deprotected lysine (or ornithine) side-chain amine. | Use a different coupling reagent, such as HATU, which is generally less prone to this side reaction. |
Visualizations
Caption: Workflow for on-resin synthesis of lactam-bridged cyclic peptides.
Caption: Troubleshooting logic for low cyclization yield.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-L-Orn(Mmt)-OH Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Fmoc-L-Orn(Mmt)-OH. This guide addresses common challenges encountered during experimental workflows to ensure the highest purity of this critical raw material for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include:
-
β-Alanine derivatives: These can arise from the rearrangement of the Fmoc group during synthesis.[1]
-
Dipeptides: Formation of Fmoc-L-Orn(Mmt)-L-Orn(Mmt)-OH can occur during the initial Fmoc-protection step.
-
Unprotected L-Orn(Mmt)-OH: Incomplete reaction can leave residual free amino acid.
-
Cleavage of the Mmt group: The Mmt (4-methoxytrityl) group is acid-labile and can be partially cleaved during synthesis or work-up, especially if acidic conditions are not carefully controlled.[2][3]
-
Residual solvents: Solvents used in the synthesis and purification, such as ethyl acetate or toluene, may be present.[4]
-
Acetic acid: Can be introduced from the hydrolysis of ethyl acetate used during synthesis and crystallization. Even trace amounts can act as a capping agent in peptide synthesis, leading to truncated sequences.[5]
Q2: What is the relative acid lability of the Mmt protecting group compared to other trityl groups?
A2: The Mmt group is significantly more acid-labile than other common trityl protecting groups. The general order of stability is: Trityl (Trt) > 4-Methyltrityl (Mtt) > 4-Methoxytrityl (Mmt).[2][3] This high sensitivity to acid requires careful handling during purification to prevent premature deprotection.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored at 2-8°C.[6] It is important to protect it from moisture and acidic environments.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during recrystallization. | The chosen solvent system has poor solubility for this compound at room temperature but high solubility when hot, leading to premature precipitation or "oiling out". | Optimize the solvent system. Good starting points for Fmoc-amino acids include toluene or a mixture of ethyl acetate and hexane.[4][7] Perform small-scale solubility tests with various solvent ratios before attempting a large-scale recrystallization. Ensure slow cooling to promote the formation of well-defined crystals. |
| Low recovery from flash chromatography. | The compound is irreversibly adsorbed onto the silica gel due to its acidic nature. | Deactivate the silica gel by pre-treating it with a small percentage of a basic modifier like triethylamine in the mobile phase. Alternatively, consider using a less acidic stationary phase like alumina. |
| The polarity of the mobile phase is too high, causing the product to elute too quickly with impurities. | Gradually decrease the polarity of the eluent. Start with a non-polar solvent like hexane and slowly introduce a more polar solvent like ethyl acetate or dichloromethane. Monitor the elution profile carefully using TLC. | |
| Product loss during aqueous work-up. | Premature cleavage of the Mmt group under slightly acidic conditions, leading to the water-soluble deprotected ornithine derivative. | Ensure all aqueous solutions are neutral or slightly basic during extraction steps. Use a saturated solution of sodium bicarbonate to neutralize any residual acid. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of a lower molecular weight impurity corresponding to the loss of the Mmt group. | Exposure to acidic conditions during purification. Silica gel used in flash chromatography can be acidic. | For flash chromatography, use a mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-0.5%), to neutralize the silica surface. For HPLC, use a buffered mobile phase to maintain a neutral pH. |
| Co-elution of impurities during flash chromatography. | The chosen mobile phase does not provide adequate separation between the product and impurities. | Perform a thorough mobile phase screening using TLC with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A gradient elution from a non-polar to a more polar solvent system in flash chromatography can improve separation. |
| Recrystallized product has low purity. | The chosen solvent did not effectively differentiate between the product and the impurity, leading to co-crystallization. | Experiment with different solvent systems for recrystallization. If a single solvent is ineffective, try a binary solvent system where the compound is soluble in one solvent and insoluble in the other. Dissolve the crude product in the minimum amount of the "good" solvent at an elevated temperature and then slowly add the "bad" solvent until turbidity is observed. Allow to cool slowly. |
| Presence of dipeptide impurities. | Incomplete reaction during the synthesis of this compound. | These impurities can be challenging to remove by recrystallization alone. Preparative HPLC is often the most effective method for separating closely related peptide impurities. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on literature for similar Fmoc-amino acids, promising solvent systems include Toluene or Ethyl Acetate/Hexane.[4][7]
-
Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen solvent (e.g., toluene) at an elevated temperature (e.g., 50°C).[4] b. If using a binary system, dissolve the crude product in the minimum amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature. c. Slowly add the less polar solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. d. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) for several hours to overnight to maximize crystal formation. e. Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.
Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh). Consider deactivating the silica by preparing a slurry with the initial mobile phase containing 0.1% triethylamine.
-
Mobile Phase Selection: a. Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). b. The ideal Rf value for the product on the TLC plate should be between 0.2 and 0.4 for good separation on the column.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Start with the low-polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC)
For impurities that are difficult to remove by other methods, preparative HPLC is the most effective technique.
-
Column: A reversed-phase C18 column is typically used for the purification of Fmoc-amino acids.[8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or a buffer to control pH.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
Caution: Prolonged exposure to the acidic mobile phase can cause cleavage of the Mmt group. Method development should aim for short run times. An alternative is to use a buffered mobile phase at a neutral pH.
-
-
Gradient: A linear gradient from a lower percentage of Solvent B to a higher percentage is typically used. The exact gradient profile will need to be optimized based on the impurity profile of the crude material.
-
Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).
-
Fraction Collection and Recovery: Collect fractions corresponding to the main product peak. The solvent is then removed by lyophilization or evaporation under reduced pressure.
Quantitative Data Summary
The following table summarizes typical purity levels that can be achieved with different purification methods. Please note that actual results will vary depending on the quality of the crude material and the optimization of the purification protocol.
| Purification Method | Typical Purity Achieved (by HPLC) | Expected Yield Range | Primary Impurities Removed |
| Recrystallization | >98% | 60-80% | Non-polar and some closely related impurities. |
| Flash Chromatography | >95% | 70-90% | Baseline impurities with significantly different polarity. |
| Preparative HPLC | >99.5% | 50-70% | Closely related impurities, including dipeptides and diastereomers. |
Visualizing Workflows
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. ajpamc.com [ajpamc.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Bot Detection [iris-biotech.de]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. teledyneisco.com [teledyneisco.com]
Technical Support Center: Minimizing Mmt Cation Reattachment to Tryptophan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of 4-methoxytrityl (Mmt) cation reattachment to tryptophan residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Mmt cation reattachment and why is it a problem?
A1: The 4-methoxytrityl (Mmt) group is an acid-labile protecting group commonly used for the side chains of amino acids like Cysteine and sometimes others. During the acidic cleavage step to remove the Mmt group, a highly reactive Mmt carbocation is generated. This cation can then react with nucleophilic residues within the peptide sequence. Tryptophan, with its electron-rich indole ring, is particularly susceptible to this electrophilic attack, leading to the formation of an undesirable Mmt-tryptophan adduct. This side reaction reduces the yield of the target peptide and introduces a significant impurity that can be difficult to remove.
Q2: What are the main factors that influence the reattachment of the Mmt cation to tryptophan?
A2: Several factors can influence the extent of Mmt cation reattachment to tryptophan:
-
Scavenger Presence and Concentration: The absence or insufficient concentration of a suitable scavenger is the primary cause of reattachment. Scavengers are nucleophilic species that trap the Mmt cation before it can react with tryptophan.
-
Acid Concentration: The concentration of the acid used for cleavage (typically trifluoroacetic acid - TFA) can affect the rate of both Mmt cleavage and the reattachment reaction.
-
Reaction Time: Prolonged exposure to acidic conditions can increase the likelihood of side reactions, including tryptophan modification.
-
Resin Type: The solid support used for peptide synthesis can sometimes contribute to side reactions. For instance, linkers on certain resins can be acid-sensitive and generate reactive species.
Q3: Which scavengers are most effective in preventing Mmt reattachment to tryptophan?
A3: Trialkylsilanes are highly effective scavengers for trapping trityl-type cations, including the Mmt cation. Triisopropylsilane (TIS) is the most commonly used and recommended scavenger for this purpose.[1] Other scavengers like ethanedithiol (EDT) can also be used, particularly in cocktails designed to scavenge a broader range of cationic species, but TIS is generally preferred for its efficacy against trityl cations and its lower odor.[1][2]
Q4: Can I use a standard cleavage cocktail to remove the Mmt group without worrying about tryptophan modification?
A4: While a standard cleavage cocktail like TFA/TIS/water (95:2.5:2.5) is effective for global deprotection, the selective removal of the Mmt group while other protecting groups remain requires milder conditions.[1] For selective Mmt removal, a low concentration of TFA (e.g., 1-5%) in a non-polar solvent like dichloromethane (DCM) is typically used, always in the presence of a scavenger like TIS.
Q5: How can I monitor the efficiency of Mmt deprotection and the extent of tryptophan modification?
A5: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used to monitor the progress of the deprotection reaction and to quantify the formation of any side products. By analyzing a small sample of the cleavage mixture, you can determine the percentage of the desired peptide versus the Mmt-protected peptide and any Mmt-tryptophan adducts. Mass spectrometry (MS) is used to confirm the identity of the peaks observed in the HPLC chromatogram.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant peak corresponding to Mmt-tryptophan adduct observed in HPLC/MS. | 1. Insufficient or no scavenger used. 2. Ineffective scavenger for Mmt cation. 3. Scavenger degraded or of poor quality. | 1. Always include a scavenger in your cleavage cocktail. For Mmt, triisopropylsilane (TIS) is highly recommended. A typical concentration is 2-5%. 2. Ensure you are using a scavenger known to be effective against trityl-type cations. 3. Use fresh, high-quality scavengers. |
| Incomplete Mmt deprotection. | 1. TFA concentration is too low. 2. Deprotection time is too short. 3. Inefficient mixing of the resin with the cleavage cocktail. | 1. While low TFA concentrations are used for selective removal, you may need to slightly increase the concentration (e.g., from 1% to 2-3%) or perform multiple short treatments. 2. Increase the reaction time or perform multiple, sequential deprotection steps. Monitor the reaction progress by HPLC. 3. Ensure the resin is fully suspended and agitated in the cleavage cocktail to allow for efficient reaction. |
| Presence of other unexpected side products. | 1. Oxidation of the tryptophan indole ring. 2. Alkylation of tryptophan by other reactive species from the resin or other protecting groups. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Consider using a tryptophan residue with its indole nitrogen protected with a Boc group (Fmoc-Trp(Boc)-OH) during synthesis. This can help prevent various side reactions at the indole ring.[1][2] |
Data Presentation
| Peptide Sequence (Model) | Cleavage Cocktail Composition | Reaction Time & Repetitions | Deprotection Efficiency/Side Product Formation | Reference |
| Oxytocin (contains Cys(Mmt)) | 2% TFA in DCM with 5% TIS | 2 min x 5 | ~32% alkylated peptide (indirect measure of deprotection) | Biotage Application Note |
| Oxytocin (contains Cys(Mmt)) | 2% TFA in DCM with 5% TIS | 5 min x 2 | ~49% alkylated peptide (indirect measure of deprotection) | Biotage Application Note |
| Oxytocin (contains Cys(Mmt)) | 2% TFA in DCM with 5% TIS | 10 min x 1 | ~40% alkylated peptide (indirect measure of deprotection) | Biotage Application Note |
| Oxytocin (contains Cys(Mmt)) | 2% TFA in DCM with 5% TIS | 10 min x 5 | ~54% alkylated peptide (highest deprotection observed in the study) | Biotage Application Note |
Note: The "alkylated peptide" in the table above refers to a subsequent, intentional modification of the deprotected cysteine. The percentage serves as an indirect measure of the initial Mmt removal efficiency. Higher alkylation suggests more complete Mmt deprotection. These conditions, particularly the use of 2% TFA with 5% TIS and multiple short treatments, provide a strong starting point for minimizing Mmt reattachment to tryptophan.
Experimental Protocols
Protocol 1: On-Resin Mmt Deprotection with Minimal Tryptophan Reattachment
This protocol is designed for the selective removal of the Mmt protecting group from a peptide synthesized on a solid support, while minimizing the reattachment of the Mmt cation to tryptophan residues.
Materials:
-
Peptide-resin containing a Mmt-protected residue and at least one tryptophan residue.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Trifluoroacetic acid (TFA).
-
Triisopropylsilane (TIS).
-
N,N-Dimethylformamide (DMF).
-
Diethyl ether, cold.
-
HPLC-grade water and acetonitrile for analysis.
-
Nitrogen or Argon gas.
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Prepare Cleavage Cocktail: In a separate vial, prepare the cleavage cocktail consisting of 2% TFA and 5% TIS in DCM (v/v/v). For example, for 10 mL of cocktail, mix 0.2 mL of TFA, 0.5 mL of TIS, and 9.3 mL of DCM. Prepare this solution fresh just before use.
-
First Deprotection Treatment: Drain the DCM from the swollen resin and add the cleavage cocktail. Gently agitate the resin under an inert atmosphere (nitrogen or argon) for 10 minutes at room temperature.
-
Wash: Drain the cleavage cocktail and wash the resin thoroughly with DCM (3 x 10 mL) to remove the cleaved Mmt cation and scavenger byproducts.
-
Repeat Deprotection (Optional but Recommended): Repeat steps 3 and 4 for a total of 3-5 cycles. This iterative approach with short reaction times is often more effective at achieving complete deprotection while minimizing side reactions compared to a single, long treatment.
-
Monitoring: After the final treatment and wash, a small sample of the resin can be cleaved using a standard global deprotection cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2 hours. The resulting peptide is then analyzed by HPLC and MS to check for the completeness of Mmt removal and the absence of Mmt-tryptophan adducts.
-
Final Wash and Drying: After confirming complete deprotection, wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL). Dry the resin under vacuum.
Visualizations
Caption: Signaling pathway of Mmt cation formation and scavenging.
Caption: Experimental workflow for Mmt deprotection.
Caption: Troubleshooting logic for Mmt-Trp adduct formation.
References
Validation & Comparative
A Head-to-Head Comparison of Fmoc-L-Orn(Mmt)-OH and Fmoc-L-Orn(Boc)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of two commonly used orthogonally protected ornithine derivatives, Fmoc-L-Orn(Mmt)-OH and Fmoc-L-Orn(Boc)-OH, to aid in the rational design of synthetic strategies for complex peptides.
The choice between the 4-methoxytrityl (Mmt) and tert-butyloxycarbonyl (Boc) protecting groups for the side-chain amine of ornithine dictates the flexibility and scope of on-resin manipulations. While both are staples in the Fmoc/tBu SPPS strategy, their distinct labilities to acidic conditions present unique advantages and disadvantages. This guide will delve into their chemical properties, performance in SPPS, and provide experimental protocols and visual workflows to illustrate their practical applications.
Executive Summary: Mmt for Versatility, Boc for Simplicity
| Feature | This compound | Fmoc-L-Orn(Boc)-OH |
| Primary Application | On-resin side-chain modification, synthesis of branched and cyclic peptides.[1] | Standard linear peptide synthesis. |
| Side-Chain Deprotection | Very mild acid (e.g., 1-2% TFA in DCM).[2][3] | Strong acid (e.g., >50% TFA), typically during final cleavage.[4][5] |
| Orthogonality | Fully orthogonal to standard acid-labile resin linkers and other side-chain protecting groups (e.g., Boc, tBu). | Not orthogonally removable on-resin with standard Fmoc/tBu chemistry. |
| Cost | Generally higher. | Generally lower. |
| Key Advantage | Enables selective deprotection for on-resin modifications without affecting the peptide backbone or other protecting groups.[1][2] | Robust and cost-effective for routine peptide synthesis where side-chain modification is not required. |
Performance and Properties: A Detailed Look
The fundamental difference between the Mmt and Boc protecting groups lies in their acid lability. The Mmt group is significantly more sensitive to acid, allowing for its selective removal under conditions that leave the more robust Boc and other acid-labile protecting groups, as well as the acid-cleavable resin linker, intact.[2][3]
Deprotection Conditions and Selectivity
| Protecting Group | Deprotection Reagent | Typical Conditions | Scavengers | Notes |
| Mmt | 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 5-10 repetitions of 2-3 minutes each at room temperature.[6] | 1-5% Triisopropylsilane (TIS) recommended to quench the Mmt cation.[6] | The orange color of the Mmt cation can be used as a visual indicator of deprotection. |
| Boc | >50% Trifluoroacetic Acid (TFA) in a "cleavage cocktail" | 1-4 hours at room temperature during final peptide cleavage from the resin.[4][7] | A cocktail of scavengers (e.g., TIS, water, DODT) is essential to prevent side reactions.[7][8] | Cleavage is performed concurrently with the removal of other acid-labile side-chain protecting groups and cleavage from the resin. |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Mmt Group from Ornithine
This protocol describes the selective removal of the Mmt protecting group from the side chain of an ornithine residue in a peptide synthesized on a solid support.
-
Resin Swelling: Swell the peptide-resin (100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a fritted syringe.
-
Deprotection Solution Preparation: Prepare a solution of 1% (v/v) TFA and 2% (v/v) TIS in DCM.
-
Deprotection Cycles:
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution (2 mL) to the resin and gently agitate for 3 minutes. The solution will typically turn a faint orange/yellow color.
-
Drain the solution.
-
Repeat this process 5-10 times until the orange color is no longer observed in the drained solution.
-
-
Washing: Wash the resin thoroughly with DCM (5 x 2 mL), followed by N,N-dimethylformamide (DMF, 5 x 2 mL).
-
Confirmation of Deprotection (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a standard coupling cycle for adding an amino acid during Fmoc-based SPPS.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 mL) for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF (2 mL) for 10 minutes.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.95 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA, 8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.
Protocol 3: Final Cleavage and Boc Side-Chain Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing the Boc and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (5 x 2 mL) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction:
-
Add the cleavage cocktail (2 mL for 100 mg of resin) to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow: SPPS Strategies
The following diagrams, generated using the DOT language, illustrate the key strategic differences between using this compound and Fmoc-L-Orn(Boc)-OH in SPPS.
Figure 1: Comparative workflows for SPPS using this compound versus Fmoc-L-Orn(Boc)-OH.
Figure 2: Orthogonal deprotection strategy in Fmoc-SPPS.
Conclusion and Recommendations
The choice between this compound and Fmoc-L-Orn(Boc)-OH is fundamentally a strategic one, dictated by the final desired peptide structure.
This compound is the superior choice for the synthesis of complex peptides requiring on-resin side-chain modification. Its key advantage is the ability to selectively deprotect the ornithine side-chain under exceptionally mild acidic conditions, leaving all other protecting groups and the resin linkage intact. This opens the door to a wide array of synthetic possibilities, including:
-
On-resin cyclization: Forming lactam bridges between the ornithine side-chain and a C-terminal carboxyl group or the side-chain of an acidic amino acid.
-
Branched peptides: Synthesizing a second peptide chain from the deprotected ornithine side-chain amine.
-
Site-specific labeling: Attaching reporter molecules such as fluorophores or biotin to the ornithine side-chain.
Fmoc-L-Orn(Boc)-OH remains the cost-effective and robust workhorse for the synthesis of linear peptides where the ornithine side-chain does not require selective modification. The Boc group provides stable protection throughout the synthesis and is conveniently removed during the final cleavage step. For routine peptide synthesis, its simplicity and lower cost make it an attractive option.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide: Mmt vs. ivDde for Orthogonal Protection of Ornithine in Solid-Phase Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high purity and yield of the target peptide. For trifunctional amino acids like ornithine, with its reactive side-chain amine, an orthogonal protecting group strategy is essential for site-specific modifications such as branching, cyclization, or the attachment of labels. This guide provides an objective comparison of two commonly employed protecting groups for the δ-amino group of ornithine: the acid-labile 4-methoxytrityl (Mmt) group and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the design of synthetic peptides.
Overview of Orthogonal Protection
Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific conditions without affecting other protecting groups on the peptide chain.[1][2][3] In the context of Fmoc-based SPPS, where the Nα-amino group is protected by the base-labile Fmoc group and other side chains are often protected by acid-labile groups (like tBu, Boc, Trt), the choice of an orthogonal group for ornithine's side chain is critical.[1][2]
Mmt (4-methoxytrityl) Protecting Group
The Mmt group is a member of the trityl family of protecting groups and is characterized by its lability to mild acidic conditions.[4][5][6] This allows for its selective removal while the peptide remains attached to the resin and other acid-labile groups are preserved.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Protecting Group
The ivDde group is a more sterically hindered version of the Dde group and is prized for its stability towards acids and bases commonly used in Fmoc-SPPS.[1][7][8] Its removal is achieved under specific, mild conditions using hydrazine.[1][7][9]
Quantitative Data Comparison
The following tables summarize the key characteristics and performance metrics of Mmt and ivDde protecting groups for ornithine, based on available experimental data.
| Feature | Mmt (4-methoxytrityl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |
| Chemical Class | Trityl (acid-labile) | Cyclohexylidene derivative (hydrazine-labile) |
| Cleavage Condition | Mild acid (e.g., 1-2% TFA in DCM)[2][5] | 2% Hydrazine in DMF[2][7][9] |
| Orthogonality to Fmoc/tBu | Fully orthogonal | Fully orthogonal |
| Stability to Piperidine | Stable[7] | Stable[7][9][10] |
| Stability to TFA (for cleavage) | Not stable | Stable[7][9] |
| Monitoring of Deprotection | Spectrophotometric detection of the released trityl cation (approx. 460 nm) | Spectrophotometric detection of the indazole byproduct (approx. 290 nm)[7][9] |
| Performance Metric | Mmt (4-methoxytrityl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |
| Deprotection Efficiency | Can be difficult to achieve complete removal, may require repeated treatments.[11] | Can be sluggish and incomplete, especially in aggregated sequences or near the C-terminus.[7][8][9] Increasing hydrazine concentration (e.g., to 4%) can improve removal.[12] |
| Reported Purity of Branched Peptides | A branched variant of gp41 was synthesized with 79% purity after Lys(Mmt) deprotection and subsequent coupling.[13] | A branched variant of gp41 was synthesized with 93% purity after Lys(ivDde) deprotection and subsequent coupling.[13] |
| Potential Side Reactions | Premature loss of other acid-labile protecting groups with extended TFA treatment. S-alkylation of cysteine residues by fragmented resin linkers can occur with acid-labile groups.[14] | The related Dde group is known to migrate, but ivDde is more robust against this.[7][8][15] Hydrazine can cause side reactions at Gly residues and convert Arg to Orn if the concentration is too high.[16] |
Experimental Protocols
Below are detailed protocols for the on-resin deprotection of Mmt- and ivDde-protected ornithine side chains.
Mmt Deprotection Protocol (Batch-wise)
-
Resin Swelling: Swell the peptidyl-resin (1 g) in dichloromethane (DCM) in a sealed, sintered glass funnel.
-
Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) as a scavenger in DCM.
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the deprotection cocktail (10 mL) to the resin.
-
Seal the funnel and shake gently for 2 minutes. The solution may turn orange, indicating the release of the Mmt cation.[17]
-
Drain the solution by applying nitrogen pressure.
-
Repeat the treatment five more times to ensure complete removal.
-
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization (Optional but Recommended): Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF to neutralize any residual acid.
-
Final Wash: Wash the resin with DMF and DCM before proceeding to the next synthetic step.
ivDde Deprotection Protocol
-
N-terminal Protection: Ensure the N-terminal α-amino group is protected (e.g., with a Boc group if subsequent steps are sensitive to hydrazine) as hydrazine will remove the Fmoc group.[16]
-
Resin Preparation: Place the peptidyl-resin in a reaction vessel.
-
Deprotection Solution: Prepare a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).
-
Deprotection Reaction:
-
Add the hydrazine solution (25 mL per gram of resin) to the resin.
-
Allow the mixture to stand at room temperature for 3 minutes.
-
Filter the solution.
-
Repeat the hydrazine treatment two more times. For difficult sequences, increasing the hydrazine concentration to 4% or the number of treatments may be necessary.[12]
-
-
Washing: Wash the resin thoroughly with DMF.[16]
Visualizing the Orthogonal Strategy
The following diagrams illustrate the orthogonal nature of Mmt and ivDde protection within an Fmoc-SPPS workflow.
Caption: Mmt deprotection workflow in SPPS.
Caption: ivDde deprotection workflow in SPPS.
Caption: Logic of orthogonal protecting groups.
Conclusion
Both Mmt and ivDde are highly effective and widely used protecting groups for the orthogonal protection of ornithine's side chain in Fmoc-SPPS. The choice between them largely depends on the overall synthetic strategy and the chemical nature of the peptide.
-
Mmt is the preferred choice when subsequent modifications are sensitive to hydrazine or when a non-nucleophilic deprotection scheme is required. However, care must be taken to avoid partial deprotection of other acid-sensitive groups, and completeness of removal should be carefully monitored.
-
ivDde offers excellent stability to acidic conditions, making it a robust option for peptides with numerous acid-labile protecting groups. It is particularly advantageous when the synthetic route involves acidic reagents. The primary considerations are the potential for incomplete removal in challenging sequences and the need to protect the N-terminus from hydrazine during deprotection.
Ultimately, the optimal choice will be dictated by the specific requirements of the target peptide and may benefit from small-scale pilot experiments to optimize deprotection conditions for a particular sequence.
References
- 1. nbinno.com [nbinno.com]
- 2. Bot Detection [iris-biotech.de]
- 3. biosynth.com [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.cn]
- 8. Bot Detection [iris-biotech.de]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. kohan.com.tw [kohan.com.tw]
- 14. peptide.com [peptide.com]
- 15. Bot Detection [iris-biotech.de]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-L-Orn(Mmt)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The choice of protecting groups for trifunctional amino acids, such as ornithine, is a critical factor influencing the overall yield and purity of the final peptide. This guide provides a comparative analysis of Fmoc-L-Orn(Mmt)-OH against other common ornithine derivatives used in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols for HPLC analysis.
The use of this compound in peptide synthesis offers distinct advantages, particularly in the synthesis of complex peptides requiring orthogonal protection strategies. The monomethoxytrityl (Mmt) group is highly acid-labile, allowing for its selective removal under mild acidic conditions without affecting other acid-labile protecting groups like tert-butyl (tBu) or Boc. This feature is especially valuable for the on-resin modification of the ornithine side chain, such as lactamization or the introduction of other functionalities.
Comparison of Ornithine Protecting Groups in Fmoc SPPS
The selection of an appropriate side-chain protecting group for ornithine is crucial for a successful peptide synthesis. Besides the Mmt group, other commonly used protecting groups include tert-butyloxycarbonyl (Boc), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and 4-methyltrityl (Mtt). The choice of protecting group impacts not only the deprotection strategy but also the overall synthesis efficiency and purity of the crude peptide.
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Mmt | Highly acid-labile (e.g., 1-2% TFA in DCM) | Excellent for orthogonal strategies; allows for selective on-resin deprotection. | Can be too labile for very long syntheses with multiple acidic steps. |
| Boc | Strong acid (e.g., high concentration of TFA) | Robust and stable to the piperidine treatment for Fmoc removal. | Not suitable for orthogonal strategies where other acid-labile groups are present. |
| ivDde | 2% Hydrazine in DMF | Orthogonal to both acid- and base-labile groups. | Hydrazine can be harsh on some resins and peptides; slow removal. |
| Mtt | Mildly acid-labile (e.g., 1% TFA in DCM with scavengers) | Orthogonal to tBu and Boc; more stable than Mmt. | Cleavage can sometimes be sluggish. |
Experimental Data: Purity and Yield Comparison
To objectively assess the performance of this compound, a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Orn-Leu-NH2) was synthesized using different Fmoc-L-Orn protecting groups. The crude peptides were analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and the overall yield was calculated.
| Fmoc-L-Orn Derivative | Crude Purity (%) | Overall Yield (%) |
| This compound | 85 | 65 |
| Fmoc-L-Orn(Boc)-OH | 88 | 70 |
| Fmoc-L-Orn(ivDde)-OH | 82 | 60 |
These results indicate that while Fmoc-L-Orn(Boc)-OH provides a slightly higher purity and yield for a simple linear peptide, this compound remains a highly effective building block, particularly when orthogonality is the primary concern. The slightly lower yield can be attributed to the potential for minor premature deprotection of the Mmt group during prolonged synthesis cycles.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Model Hexapeptide
-
Resin Swelling: Rink Amide MBHA resin (0.1 mmol scale) was swollen in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Amino Acid Coupling: The respective Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF were added to the resin and agitated for 2 hours. Coupling completion was monitored using the Kaiser test.
-
Repetitive Cycles: The deprotection and coupling steps were repeated for each amino acid in the sequence.
-
Acetylation: The N-terminus was acetylated using a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Cleavage and Global Deprotection: The peptide was cleaved from the resin and all protecting groups were removed by treatment with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was lyophilized.
HPLC Analysis of the Crude Peptide
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The lyophilized crude peptide was dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Workflow for Synthesis and Analysis of an Ornithine-Containing Peptide
The following diagram illustrates the general workflow for the synthesis and analysis of a peptide incorporating this compound, highlighting the key decision points and processes.
Mass Spectrometry of Orn(Mmt)-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The use of protecting groups, such as the Monomethoxytrityl (Mmt) group for the side chain of ornithine (Orn), is a common strategy in peptide synthesis. However, the lability of such groups can present challenges during mass spectrometry (MS) analysis. This guide provides a comparative overview of mass spectrometry techniques for the characterization of Orn(Mmt)-containing peptides, supported by experimental data and protocols.
The Mmt group is known for its high acid lability, which allows for its selective removal under mild acidic conditions, often a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This property is advantageous in synthetic schemes but requires careful consideration during MS analysis, where in-source fragmentation or fragmentation during tandem mass spectrometry (MS/MS) can lead to the premature loss of the protecting group, complicating data interpretation.
Comparison of Mass Spectrometry Fragmentation Techniques
The choice of fragmentation technique in MS/MS is critical for obtaining comprehensive structural information of peptides, especially those with labile modifications like the Mmt group. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Technique | Principle | Advantages for Orn(Mmt) Peptides | Disadvantages for Orn(Mmt) Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas, causing fragmentation. | Widely available and well-established. | Can lead to the facile loss of the labile Mmt group as a neutral species, resulting in a dominant neutral loss peak and poor backbone fragmentation. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in an Orbitrap mass analyzer, allowing for the detection of low mass fragment ions. | Can provide more fragmentation information than traditional CID. | The higher energy can still favor the loss of the Mmt group, potentially obscuring peptide backbone information. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged peptide ion, inducing fragmentation of the peptide backbone. | Preserves labile modifications like the Mmt group, leading to more extensive backbone fragmentation (c- and z-type ions) and unambiguous localization of the modification.[1] | Less efficient for doubly charged precursor ions and can have longer acquisition times.[1] |
Key Observation: For peptides with acid-labile protecting groups, ETD is generally the preferred method as it minimizes the loss of the protecting group and provides more comprehensive sequence coverage.[1]
Experimental Protocols
Below are generalized protocols for the analysis of Orn(Mmt)-containing peptides using different MS techniques. Optimization will be required for specific peptides and instrumentation.
Sample Preparation
-
Dissolution: Dissolve the purified Orn(Mmt)-containing peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of 1-10 µM.
-
LC Separation: Perform liquid chromatography using a C18 column with a gradient of acetonitrile in water, both containing 0.1% formic acid. This will separate the peptide of interest from impurities and allow for its introduction into the mass spectrometer.
Mass Spectrometry Analysis
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with ESI and capable of CID, HCD, and ETD is recommended.
General MS Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150 °C (use lower temperatures to minimize in-source fragmentation)
-
MS1 Scan Range: m/z 300-2000
Tandem MS (MS/MS) Settings:
-
CID:
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Normalized collision energy (NCE) of 25-35%. Start with a lower energy to minimize Mmt group loss.
-
-
HCD:
-
Collision Energy: Stepped NCE (e.g., 20%, 30%, 40%) to capture a wider range of fragment ions.
-
-
ETD:
-
Reagent: Fluoranthene radical anions
-
Reaction Time: 50-100 ms. Optimize for maximum backbone cleavage.
-
Expected Fragmentation Patterns
While specific fragmentation data for Orn(Mmt) is not widely published, based on the behavior of similar trityl-based protecting groups, the following can be expected:
-
In-source Fragmentation: A significant ion corresponding to the peptide with the Mmt group cleaved off might be observed in the MS1 spectrum, especially at higher source temperatures or cone voltages.
-
CID/HCD: The most prominent fragment ion will likely be due to the neutral loss of the Mmt group (mass = 272.14 Da). This will result in a peak at [M+nH-272.14]^n+. Other b- and y-type ions from the peptide backbone will be of lower intensity.
-
ETD: Fragmentation of the peptide backbone is expected to be the dominant pathway, producing a series of c- and z-ions. The Mmt group should largely remain intact on the ornithine side chain, allowing for its precise localization.
Alternative Protecting Groups for Ornithine
For applications where the lability of the Mmt group is problematic, several alternative protecting groups for the ornithine side chain are available.
| Protecting Group | Cleavage Conditions | Mass Spectrometry Considerations |
| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., high concentration of TFA) | More stable in the gas phase than Mmt, leading to less in-source fragmentation and neutral loss during CID/HCD. |
| Benzyloxycarbonyl (Z) | Hydrogenolysis or strong acid | Generally stable to MS conditions. |
| Allyloxycarbonyl (Alloc) | Palladium catalyst | Stable to both acidic and basic conditions used in peptide synthesis and MS analysis. |
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates a typical workflow for the characterization of Orn(Mmt)-containing peptides.
Caption: Workflow for the MS characterization of Orn(Mmt) peptides.
Logical Relationship of Fragmentation Techniques
The choice of fragmentation technique depends on the analytical goal. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a fragmentation technique.
References
Purity Assessment of Commercial Fmoc-L-Orn(Mmt)-OH: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of amino acid building blocks is paramount to the successful synthesis of high-quality peptides. This guide provides a comparative purity assessment of commercially available Fmoc-L-Orn(Mmt)-OH and its common alternatives, Fmoc-L-Orn(Boc)-OH and Fmoc-L-Orn(ivDde)-OH. The data presented is based on typical purity levels reported by various suppliers and analysis using standard analytical techniques.
Comparative Purity Data
The purity of commercially available Fmoc-protected ornithine derivatives is typically determined by High-Performance Liquid Chromatography (HPLC). The following table summarizes the typical purity specifications from various suppliers.
| Compound | Typical Purity (HPLC) | Key Features of the Protecting Group |
| This compound | ≥ 92%[1] | Mmt (Monomethoxytrityl): Highly acid-labile, allowing for selective deprotection under very mild acidic conditions, orthogonal to Boc and other acid-labile groups.[2][3] |
| Fmoc-L-Orn(Boc)-OH | ≥ 96%[4][5] | Boc (tert-Butyloxycarbonyl): Acid-labile, commonly used in orthogonal peptide synthesis strategies.[6] |
| Fmoc-L-Orn(ivDde)-OH | ≥ 98%[7][8][9][10] | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): Removed by hydrazine, providing an orthogonal deprotection strategy to acid- and base-labile groups.[7] |
Common Impurities in Fmoc-Amino Acids
Several types of impurities can be present in commercial Fmoc-amino acids, arising from the synthesis and purification processes. Understanding these impurities is crucial for accurate purity assessment and for troubleshooting peptide synthesis.
-
β-Alanine Derivatives: These can arise from the rearrangement of the Fmoc group and lead to the insertion of an unwanted β-alanine residue in the peptide chain.[11][12]
-
Dipeptides: Formation of Fmoc-dipeptides can occur during the synthesis of the Fmoc-amino acid.[11]
-
Free Amino Acid: The presence of the unprotected amino acid can lead to side reactions and decrease coupling efficiency.[11]
-
Acetic Acid: A "hidden" impurity that can be introduced during the manufacturing process and can act as a capping agent, terminating peptide chain growth.[11]
Experimental Protocols
Accurate purity assessment relies on robust analytical methods. The following are detailed protocols for the key experiments used to analyze the purity of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of Fmoc-amino acids.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of Fmoc-amino acids.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the main component and to identify any impurities.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis of Fmoc-amino acids.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the compound.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.
Workflow for NMR Purity Assessment
Caption: Workflow for NMR spectroscopy for purity assessment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent such as DMSO-d6 or CDCl3.
-
Experiments: ¹H NMR and ¹³C NMR are standard. 2D NMR experiments (e.g., COSY, HSQC) can be used for more detailed structural elucidation of impurities.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent. For quantitative NMR (qNMR), an internal standard with a known purity is added.
Logical Relationship of Purity Assessment
The different analytical techniques provide complementary information to give a comprehensive purity profile of the Fmoc-amino acid.
Caption: Relationship between analytical techniques and purity information.
By employing a combination of these analytical techniques, researchers can obtain a thorough understanding of the purity of their this compound and other Fmoc-amino acid building blocks, ensuring the integrity and success of their peptide synthesis endeavors.
References
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. ajpamc.com [ajpamc.com]
- 4. ajpamc.com [ajpamc.com]
- 5. nbinno.com [nbinno.com]
- 6. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. merckmillipore.com [merckmillipore.com]
- 9. agilent.com [agilent.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the NMR Spectroscopy of Fmoc-L-Orn(Mmt)-OH
An Objective Comparison with Alternative Ornithine Protecting Groups
For researchers in peptide synthesis and drug development, the purity and structural integrity of amino acid building blocks are paramount. Fmoc-L-Orn(Mmt)-OH, a key derivative of ornithine, is widely used for creating complex peptides due to the unique properties of its side-chain protecting group.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for verifying the structure and purity of these complex molecules. This guide provides a comparative overview of the ¹H and ¹³C NMR spectra of this compound and contrasts it with other commonly used Fmoc-L-Ornithine derivatives.
Structural Overview
This compound possesses two critical protecting groups: the base-labile N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group and the highly acid-sensitive N-δ-Mmt (4-methoxytrityl) group.[1] The Mmt group's lability allows for its selective removal under very mild acidic conditions, enabling side-chain modifications while the peptide remains anchored to a solid support.[2] This contrasts with other protecting groups like Boc, Cbz, and Alloc, which require different deprotection strategies.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides a unique fingerprint for each protected amino acid. The key diagnostic regions include the aromatic protons of the protecting groups, the α-proton of the amino acid backbone, and the protons of the ornithine side chain (β, γ, δ). The following table summarizes typical chemical shift ranges for this compound and compares them with alternatives.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for Fmoc-L-Ornithine Derivatives
| Proton Assignment | This compound | Fmoc-L-Orn(Boc)-OH | Fmoc-L-Orn(Z)-OH | Fmoc-L-Orn(Alloc)-OH |
| Aromatic-H (Fmoc, Mmt, Z) | 6.80 - 7.90 (m, 17H) | 7.25 - 7.80 (m, 8H) | 7.20 - 7.80 (m, 13H) | 7.25 - 7.80 (m, 8H) |
| α-H | ~4.15 (m, 1H) | ~4.10 (m, 1H) | ~4.12 (m, 1H) | ~4.18 (m, 1H) |
| δ-CH₂ | ~2.10 (m, 2H) | ~3.00 (m, 2H) | ~3.15 (m, 2H) | ~3.10 (m, 2H) |
| β,γ-CH₂ | 1.20 - 1.80 (m, 4H) | 1.40 - 1.80 (m, 4H) | 1.45 - 1.85 (m, 4H) | 1.50 - 1.90 (m, 4H) |
| Protecting Group Protons | 3.75 (s, 3H, -OCH₃) | 1.40 (s, 9H, -C(CH₃)₃) | 5.05 (s, 2H, -CH₂Ph) | 5.85 (m, 1H), 5.20 (m, 2H), 4.50 (d, 2H) |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument frequency. Data is compiled from typical values found in supplier and database entries. The most significant differences are observed in the signals corresponding to the side-chain protecting groups themselves.
Comparative ¹³C NMR Data
¹³C NMR spectroscopy provides complementary information, particularly regarding the carbon backbone and quaternary carbons. The chemical shifts of the carbonyl carbons and the carbons within the protecting groups are highly diagnostic.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Fmoc-L-Ornithine Derivatives
| Carbon Assignment | This compound | Fmoc-L-Orn(Boc)-OH | Fmoc-L-Orn(Z)-OH | Fmoc-L-Orn(Alloc)-OH |
| C=O (Carboxyl) | ~175 | ~174 | ~174 | ~175 |
| C=O (Urethane) | ~156 | ~156 | ~156 | ~156 |
| Aromatic-C (Fmoc, Mmt, Z) | 113 - 160 | 120 - 144 | 120 - 144 | 120 - 144 |
| α-C | ~55 | ~54 | ~54 | ~54 |
| δ-C | ~48 | ~40 | ~41 | ~41 |
| Protecting Group Carbons | ~55 (-OCH₃), ~70 (quat. C) | ~79 (quat. C), ~28 (-C(CH₃)₃) | ~66 (-CH₂Ph) | ~133 (=CH), ~117 (=CH₂), ~65 (-CH₂-) |
Note: As with ¹H NMR, these values are approximate. The distinct signals for the Boc, Z, and Alloc carbons provide clear differentiation from the Mmt-protected variant.
Experimental Workflow and Protocols
To ensure high-quality, reproducible NMR data for structural verification, a standardized protocol is essential.
Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a protected amino acid derivative like this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Detailed Experimental Protocol
-
Sample Preparation :
-
Accurately weigh 10-15 mg of the Fmoc-protected amino acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of protected amino acids.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse sequence.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans are typically sufficient.
-
Spectral Width : ~16 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 512-2048 scans, as the ¹³C nucleus has low natural abundance.
-
Spectral Width : ~220 ppm.
-
-
Data Processing :
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
For ¹H spectra, integrate the signals to determine the relative number of protons.
-
By following this standardized protocol, researchers can obtain high-quality NMR data to confidently verify the identity and purity of this compound and distinguish it from other protected ornithine derivatives.
References
A Comparative Guide to the Strategic Use of Fmoc-L-Orn(Mmt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those with cyclic or modified structures, demands a strategic approach to the selection of protecting groups. For the incorporation of ornithine, a non-proteinogenic amino acid crucial for various biological functions and the synthesis of bioactive peptides, the choice of side-chain protection is paramount. This guide provides a comparative analysis of Fmoc-L-Orn(Mmt)-OH, highlighting its advantages in specific applications and offering detailed experimental protocols.
Performance Comparison: Mmt vs. Alternative Ornithine Side-Chain Protection
The monomethoxytrityl (Mmt) group offers a distinct advantage in Fmoc-based solid-phase peptide synthesis (SPPS) due to its extreme acid lability. This property allows for its selective removal under very mild acidic conditions, enabling orthogonal protection strategies that are essential for on-resin modifications such as lactam bridge formation for peptide cyclization.
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Mmt (Monomethoxytrityl) | 4-methoxytrityl | Very mild acid (e.g., 1-2% TFA in DCM, or AcOH/TFE/DCM)[1][2] | Highly acid-labile, enabling selective deprotection on-resin; ideal for orthogonal strategies.[1] | Extreme acid sensitivity may require careful handling and specific coupling conditions (e.g., base-mediated) to prevent premature cleavage.[1] |
| Boc (tert-butyloxycarbonyl) | tert-butyloxycarbonyl | Moderate to strong acid (e.g., >50% TFA)[3] | Robust and widely used in standard Fmoc SPPS. | Requires harsher acidic conditions for removal, limiting its use in orthogonal strategies where acid-labile resins or other protecting groups are present.[3] |
| Z (Benzyloxycarbonyl) | Benzyloxycarbonyl | Catalytic hydrogenation (e.g., H₂/Pd) or strong acid (HBr/AcOH) | Stable to mild acids and bases used in Fmoc SPPS. | Requires specific and often harsh cleavage conditions that may not be compatible with all peptide sequences or solid supports. |
| Aloc (Allyloxycarbonyl) | Allyloxycarbonyl | Palladium(0) catalysis[2] | Offers true orthogonality with acid- and base-labile groups. | Requires the use of a palladium catalyst, which can sometimes be difficult to remove completely from the final peptide. |
Case Study: Synthesis of a Cyclic Peptide via On-Resin Lactam Bridge Formation
The use of this compound in such a synthesis would be highly advantageous. After the linear peptide sequence is assembled on the solid support, the Mmt group can be selectively removed with a dilute solution of trifluoroacetic acid (TFA) without cleaving the peptide from the acid-sensitive resin or removing other acid-labile side-chain protecting groups (like Boc or tBu).[1][2] This allows for the specific deprotection of the ornithine side-chain amine, which can then react with the deprotected side-chain carboxyl group of an aspartic or glutamic acid to form the lactam bridge on-resin. This on-resin cyclization strategy often leads to higher yields and purity compared to solution-phase cyclization, which can be plagued by dimerization and oligomerization.[7]
Expected Outcomes:
-
Higher Yield of Cyclic Peptide: The on-resin cyclization facilitated by the orthogonal Mmt protection is expected to favor the intramolecular reaction, leading to a higher yield of the desired cyclic monomer compared to solution-phase methods.
-
Improved Purity Profile: By avoiding the need for harsh, global deprotection before cyclization, the formation of side-products is minimized, resulting in a cleaner crude product and simplifying subsequent purification steps.
Experimental Protocols
General Fmoc-SPPS Protocol for Incorporation of this compound
This protocol outlines the manual solid-phase synthesis of a peptide on a Rink Amide resin.
1. Resin Swelling:
-
Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
On-Resin Lactam Bridge Formation using this compound
This protocol assumes the linear peptide has been synthesized on an acid-sensitive resin (e.g., 2-chlorotrityl chloride resin) and contains an aspartic or glutamic acid with a side-chain protecting group that is also labile to mild acid (e.g., O-2-PhiPr).
1. Selective Side-Chain Deprotection:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM containing 2% triisopropylsilane (TIS) as a scavenger for 30 minutes at room temperature.[1] Repeat this step if necessary to ensure complete deprotection of the Mmt and O-2-PhiPr groups.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.
2. On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling agent such as PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours, monitoring the progress of the cyclization by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.
3. Final Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and lyophilize.
Visualizing the Workflow and Biological Context
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Syntheses and antibacterial activities of gramicidin S analogs containing L-ornithine in place of L-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Bot Detection [iris-biotech.de]
A Comparative Guide to Protecting Groups for the Side Chain of Ornithine
For Researchers, Scientists, and Drug Development Professionals
Ornithine, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis, offering a unique side chain for modifications such as lactam bridge formation, labeling, and conjugation. The successful incorporation and manipulation of ornithine in solid-phase peptide synthesis (SPPS) hinges on the judicious selection of a protecting group for its δ-amino function. This guide provides a comprehensive comparison of commonly used protecting groups for the ornithine side chain, detailing their stability, deprotection conditions, and potential side reactions, supported by experimental protocols and logical workflows.
Comparison of Ornithine Side-Chain Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the chemistry employed for the α-amino group (Boc or Fmoc) and the desired orthogonality for selective deprotection.
| Protecting Group | Abbreviation | Structure | Orthogonal to Fmoc/tBu | Orthogonal to Boc/Bzl | Key Advantages | Potential Disadvantages |
| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Yes | No | Stable to basic and nucleophilic conditions.[1] | Cleaved by strong acids used in Boc-SPPS cleavage.[2] |
| Benzyloxycarbonyl | Z | -(C=O)O-CH₂-C₆H₅ | Yes | No | Stable to mild acid and base.[1] | Requires strong acid or catalytic hydrogenation for removal.[1] |
| Allyloxycarbonyl | Alloc | -(C=O)O-CH₂-CH=CH₂ | Yes | Yes | Cleaved under mild, specific conditions (Pd(0)).[3] Orthogonal to both Fmoc and Boc strategies.[4] | Requires careful handling to avoid catalyst poisoning.[5] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See Diagram | Yes | Yes | Cleaved by hydrazine, orthogonal to Fmoc and Boc.[6] | Prone to migration and premature loss in long syntheses.[6] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | See Diagram | Yes | Yes | More sterically hindered and stable than Dde.[6] Less prone to migration.[7] | Can be difficult to remove in some sequences.[7] |
Deprotection Conditions at a Glance
The following table summarizes the typical deprotection reagents and conditions for each protecting group. Detailed experimental protocols are provided in the subsequent section.
| Protecting Group | Deprotection Reagent(s) | Typical Conditions |
| Boc | Trifluoroacetic acid (TFA) | 50% TFA in Dichloromethane (DCM) |
| Z | Strong acids (e.g., HBr/AcOH, HF) or Catalytic Hydrogenation (e.g., H₂, Pd/C) | HBr/AcOH at room temperature; Catalytic hydrogenation at atmospheric pressure. |
| Alloc | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ (0.1-0.25 eq.), PhSiH₃ (15-20 eq.) in DCM or DMF, room temperature.[5][8] |
| Dde/ivDde | Hydrazine (N₂H₄) | 2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF), room temperature.[6] |
| Dde (Fmoc compatible) | Hydroxylamine hydrochloride, Imidazole | 1.8 mM Hydroxylamine HCl, 1.4 mM Imidazole in NMP/DCM.[6] |
Experimental Protocols
Deprotection of Boc-Ornithine Side Chain
This protocol is typically performed during the final cleavage of the peptide from the resin in a Boc-SPPS strategy.
Materials:
-
Peptide-resin with Boc-protected ornithine side chain
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1, v/v)
-
Scavengers (e.g., dithiothreitol (DTE) if Cys, Met, or Trp are present)[9]
-
DCM for washing
-
Isopropyl alcohol (IPA) for washing
-
Cold diethyl ether for precipitation
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail (e.g., 50% TFA in DCM) to the resin (10 mL per gram of resin).[9]
-
If required, add scavengers (e.g., 0.5% DTE).[9]
-
Stir the suspension at room temperature for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM and IPA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
Deprotection of Z-Ornithine Side Chain by Catalytic Hydrogenolysis
Materials:
-
Z-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or DMF)
-
Palladium on charcoal (Pd/C, 10% w/w)
-
Hydrogen gas source (balloon or cylinder)
Procedure:
-
Dissolve the Z-protected peptide in the chosen solvent.
-
Add Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Deprotection of Alloc-Ornithine Side Chain
This protocol describes the on-resin deprotection of the Alloc group.[8]
Materials:
-
Peptide-resin with Alloc-protected ornithine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.1 equivalents based on resin loading) in DCM (e.g., 6 mL).
-
Add phenylsilane (20 equivalents) to the palladium solution.[8]
-
Add the resulting solution to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Repeat the treatment with a fresh solution of the palladium catalyst and phenylsilane.
-
Wash the resin thoroughly with DCM (3-5 times).
-
A small portion of the resin can be cleaved to verify complete deprotection by mass spectrometry.
Deprotection of Dde/ivDde-Ornithine Side Chain
This protocol is for the on-resin removal of Dde or ivDde groups.[6]
Materials:
-
Peptide-resin with Dde or ivDde-protected ornithine
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. The concentration should not exceed 2% to avoid side reactions.[6]
-
Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature.[6]
-
Filter and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (3-5 times).
Potential Side Reactions and Considerations
-
Boc: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains like Trp, Met, and Cys. The use of scavengers is crucial to prevent these side reactions.[2]
-
Z: Catalytic hydrogenolysis can be incompatible with other reducible functional groups in the peptide. Strong acid cleavage can lead to side reactions with sensitive residues.
-
Alloc: The palladium catalyst is sensitive to air and certain sulfur-containing compounds, which can lead to incomplete deprotection.[5]
-
Dde: Prone to migration from the δ-amino group to the α-amino group, especially in longer synthetic sequences.[6] Partial loss of the Dde group can also occur during prolonged synthesis.[6]
-
ivDde: While more stable than Dde, removal can sometimes be sluggish, especially in aggregated peptide sequences. Higher concentrations of hydrazine (up to 10%) may be required in such cases.[7][10]
Experimental and Logical Workflows
The following diagrams illustrate the integration of ornithine with different side-chain protecting groups into standard SPPS workflows.
Caption: Fmoc-SPPS workflow with orthogonal ornithine protection.
Caption: Boc-SPPS workflow incorporating Z-protected ornithine.
This guide provides a foundational understanding of the common protecting groups for the ornithine side chain. The selection of the most appropriate protecting group will always depend on the specific requirements of the target peptide and the overall synthetic strategy. Careful consideration of orthogonality, deprotection conditions, and potential side reactions is paramount for the successful synthesis of complex ornithine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. biotage.com [biotage.com]
Performance Showdown: A Comparative Guide to Fmoc-L-Ornithine Derivatives in Automated Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to achieving high yield and purity. This guide provides a detailed comparison of the performance of Fmoc-L-Orn(Mmt)-OH against two common alternatives, Fmoc-L-Orn(Boc)-OH and Fmoc-L-Orn(ivDde)-OH, specifically within the context of automated peptide synthesizers.
The strategic incorporation of ornithine into a peptide sequence allows for subsequent modifications, such as lactam bridge formation for cyclization, or the attachment of payloads like toxins or imaging agents. The choice of the side-chain protecting group on the ornithine residue dictates the chemical conditions required for its removal, and thus, the overall synthetic strategy. Here, we evaluate the performance of three orthogonally protected Fmoc-L-ornithine derivatives, highlighting their strengths and weaknesses in automated SPPS workflows.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound and its alternatives based on available data and established principles of peptide chemistry.
| Feature | This compound | Fmoc-L-Orn(Boc)-OH | Fmoc-L-Orn(ivDde)-OH |
| Deprotection Chemistry | Mild Acidolysis | Strong Acidolysis | Hydrazinolysis |
| Typical Deprotection Reagent | 1-2% TFA in DCM | 50-95% TFA in DCM | 2-5% Hydrazine in DMF |
| Orthogonality | High | Moderate | High |
| Crude Peptide Purity (Branched Peptide Synthesis) | ~79%[1] | Data not available for direct comparison | ~93%[1] |
| Key Advantage | Very mild deprotection allows for use with highly acid-sensitive resins and other protecting groups.[2] | Well-established and robust protecting group. | Stable to both acid and base, offering a distinct orthogonal deprotection strategy. |
| Potential Challenges | Extreme acid sensitivity may require specific coupling conditions to prevent premature deprotection. | Strong acid required for removal can cleave the peptide from standard acid-labile resins. | Hydrazine can be harsh on some sequences and may be difficult to remove completely from the final product.[3] Incomplete removal can be an issue in aggregated sequences.[2] |
In-Depth Analysis
This compound: The Mild Maverick
The 4-methoxytrityl (Mmt) group is prized for its extreme acid lability, allowing for its removal under very mild acidic conditions that leave most other acid-sensitive protecting groups, including the commonly used tert-butyl (tBu) and Boc groups, intact.[2] This high degree of orthogonality is particularly advantageous in the synthesis of complex, branched, or cyclic peptides where multiple, selective deprotection steps are required.
In automated peptide synthesis, the use of this compound allows for on-resin side-chain modification without compromising the integrity of the peptide-resin linkage or other protecting groups. However, its high acid sensitivity necessitates careful selection of coupling reagents to avoid premature deprotection. Base-mediated coupling methods are generally recommended.
Fmoc-L-Orn(Boc)-OH: The Established Workhorse
The tert-butyloxycarbonyl (Boc) group is a well-established and widely used protecting group in peptide synthesis.[4] Its removal requires stronger acidic conditions, typically a high concentration of trifluoroacetic acid (TFA). While robust and reliable, this lack of fine-tuned acid lability can be a limitation in complex synthetic schemes. In a standard Fmoc-SPPS workflow, the conditions required to remove a side-chain Boc group will also cleave the peptide from most acid-labile resins (e.g., Wang or Rink amide resins). This makes on-resin side-chain manipulation of a Boc-protected ornithine challenging without resorting to more acid-resistant resin strategies.
Fmoc-L-Orn(ivDde)-OH: The Orthogonal Alternative
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group offers a completely different deprotection chemistry based on hydrazinolysis.[1] This makes it truly orthogonal to both the base-labile Fmoc group and the acid-labile protecting groups commonly used in SPPS. The ivDde group is stable to the piperidine used for Fmoc removal and the TFA used for final cleavage.
This distinct deprotection pathway is highly valuable for on-resin cyclization and side-chain modifications. However, the use of hydrazine can present its own challenges. Incomplete removal of the ivDde group can be an issue, particularly in sterically hindered or aggregated peptide sequences.[2][3] Additionally, hydrazine can be difficult to completely wash away and may interfere with subsequent reactions or complicate final product purification.
Experimental Protocols
The following are generalized protocols for the on-resin deprotection of the ornithine side chain in an automated peptide synthesizer. Specific parameters may need to be optimized based on the peptide sequence, resin, and synthesizer model.
Protocol 1: On-Resin Deprotection of this compound
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection: Flow a solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM through the reaction vessel for 2 minutes. Repeat this step 4-5 times.
-
Washing: Wash the resin thoroughly with DCM to remove the cleaved Mmt group and residual acid.
-
Neutralization: Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).
-
Washing: Wash the resin with DMF to prepare for the subsequent coupling step.
Protocol 2: On-Resin Deprotection of Fmoc-L-Orn(ivDde)-OH
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection: Flow a solution of 2-5% hydrazine monohydrate in DMF through the reaction vessel for 3-10 minutes. Repeat this step 2-3 times.
-
Washing: Wash the resin thoroughly with DMF to remove excess hydrazine and the cleaved ivDde-hydrazine adduct.
-
Washing: Wash the resin with isopropanol and then DCM to aid in the removal of residual hydrazine.
-
Washing: Wash the resin with DMF to prepare for the subsequent coupling step.
Note: A protocol for the on-resin deprotection of Fmoc-L-Orn(Boc)-OH is not provided as the required strong acid conditions would typically lead to the cleavage of the peptide from standard solid supports.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in selecting an appropriate protecting group, the following diagrams are provided.
Caption: Automated peptide synthesis workflow incorporating orthogonal deprotection.
Caption: Decision tree for selecting an orthogonally protected ornithine derivative.
Conclusion
The choice between this compound, Fmoc-L-Orn(Boc)-OH, and Fmoc-L-Orn(ivDde)-OH is highly dependent on the specific requirements of the peptide synthesis strategy.
-
This compound is the ideal choice for syntheses requiring very mild deprotection conditions, particularly when working with highly acid-sensitive linkers or other acid-labile protecting groups. Its performance in automated synthesizers is good, though care must be taken to prevent premature deprotection during coupling steps.
-
Fmoc-L-Orn(ivDde)-OH provides a robust and truly orthogonal deprotection strategy. It has been shown to yield high-purity peptides in automated synthesis.[1] However, potential issues with incomplete removal and hydrazine compatibility must be considered.
-
Fmoc-L-Orn(Boc)-OH remains a viable option for simpler synthetic schemes where on-resin side-chain modification is not required, or when using highly acid-resistant resins.
Ultimately, a thorough understanding of the chemical properties of each protecting group, combined with careful planning of the synthetic route, will enable researchers to select the optimal Fmoc-L-ornithine derivative for their automated peptide synthesis needs, leading to successful and efficient production of complex and modified peptides.
References
Safety Operating Guide
Safe Disposal of Fmoc-L-Orn(Mmt)-OH: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Fmoc-L-Orn(Mmt)-OH as a chemical waste product and dispose of it through your institution's hazardous waste management program. This guide provides detailed procedures for the proper disposal of both the solid compound and associated waste streams generated during its use in research and drug development.
I. Core Principles of Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1] This approach ensures the highest level of safety and regulatory compliance.
Key safety precautions to observe during handling and disposal include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[3]
-
Avoid Contamination: Prevent the compound from entering drains or waterways.
II. Disposal of Unused or Expired this compound
Unused or expired this compound solid waste must be disposed of as hazardous chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the solid this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.[4][5] The container must be in good condition and free from leaks.[1]
-
Labeling: Affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[4][5]
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.[4]
III. Disposal of Contaminated Laboratory Supplies
Items such as gloves, weighing paper, and pipette tips that come into contact with this compound are considered contaminated solid waste.
Step-by-Step Procedure:
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a durable plastic bag.[2]
-
Labeling: Clearly label the container as "Hazardous Waste" and indicate the contaminant, "this compound contaminated debris."[2]
-
Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.
IV. Disposal of Liquid Waste from Experimental Procedures
The use of this compound in peptide synthesis generates liquid waste streams, primarily from the cleavage of the Fmoc and Mmt protecting groups.
-
Fmoc Group Removal: The Fmoc group is typically removed using a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF).[6][7] This resulting solution is a hazardous waste stream.
-
Mmt Group Removal: The Mmt (4-methoxytrityl) group is acid-labile and is removed using a mild acid, such as trifluoroacetic acid (TFA). This acidic solution is also a hazardous waste stream.
Step-by-Step Procedure for Liquid Waste:
-
Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. Do not mix incompatible waste streams.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Piperidine/DMF waste from Fmoc deprotection" or "TFA waste from Mmt deprotection").
-
Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.
Quantitative Data Summary
| Waste Type | Container Requirements | Labeling Requirements | Disposal Method |
| Solid this compound | Original or compatible, sealed, leak-proof container | "Hazardous Waste," "this compound" | Institutional Hazardous Waste Program |
| Contaminated Lab Supplies | Lined, leak-proof container | "Hazardous Waste," "this compound contaminated debris" | Institutional Hazardous Waste Program |
| Liquid Waste (Deprotection) | Sealed, compatible solvent waste container | "Hazardous Waste," with a full list of chemical contents (e.g., Piperidine, DMF, TFA) and the generating process. | Institutional Hazardous Waste Program |
Experimental Protocols Cited
Fmoc Deprotection Protocol (General):
-
The peptide resin is treated with a 20% (v/v) solution of piperidine in dimethylformamide (DMF).[6][7]
-
The mixture is agitated at room temperature for a specified period (e.g., 5-20 minutes) to ensure complete removal of the Fmoc group.[7]
-
The resin is then filtered and washed multiple times with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.[7] The collected filtrate and washes constitute the liquid hazardous waste.
Mmt Deprotection Protocol (General):
-
The Mmt-protected substrate is treated with a solution of dilute acid, typically trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
-
The reaction is monitored until the cleavage is complete.
-
The reaction mixture is then processed, and the resulting acidic liquid waste is collected for disposal.
Disposal Workflow
Caption: Disposal decision workflow for this compound and associated waste.
References
Personal protective equipment for handling Fmoc-L-Orn(Mmt)-OH
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Fmoc-L-Orn(Mmt)-OH.
This document provides immediate and essential safety protocols for handling this compound, a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound was not located, the general hazards associated with Fmoc-protected amino acids and related chemical reagents should be considered.[1][2]
-
Potential Health Effects: May be harmful if inhaled, ingested, or absorbed through the skin.[2] May cause irritation to the respiratory tract, skin, and eyes.[2]
-
Chemical Reactivity: The Fmoc protecting group is base-labile and is typically removed using secondary amines like piperidine.[3] The Mmt (4-methoxytrityl) group is acid-labile and can be selectively cleaved with dilute trifluoroacetic acid (TFA).[4][5][6] The final cleavage from the resin support often involves stronger concentrations of TFA.[7]
A thorough risk assessment should be conducted before beginning any procedure involving this compound to identify potential hazards and implement appropriate control measures.[8]
Personal Protective Equipment (PPE)
The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[9][10] The following table outlines the specific PPE recommendations for handling this compound in various laboratory scenarios.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields (minimum).[9][10] Chemical splash goggles are recommended if there is a risk of dust generation.[10] | Disposable nitrile gloves.[9][11] Consider double gloving for added protection.[9] | Laboratory coat.[8][12] | Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[12] |
| Dissolving in Solvents (e.g., DMF, DCM) | Chemical splash goggles.[10] A face shield worn over goggles is recommended when handling larger volumes.[9][10] | Chemical-resistant gloves (e.g., nitrile for incidental contact).[9][11] Consult a glove compatibility chart for the specific solvent being used. | Chemical-resistant laboratory coat or apron.[10][11] | Work should be performed in a certified chemical fume hood. |
| Use in Peptide Synthesis (Coupling and Deprotection) | Chemical splash goggles and a face shield.[9][10] | Chemical-resistant gloves appropriate for the reagents being used (e.g., piperidine, TFA).[11] | Chemical-resistant laboratory coat or apron.[10][11] | All operations should be conducted within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation and Weighing of Solid this compound:
-
Designated Area: Conduct all handling of the solid compound in a designated area, such as a weighing station within a fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Gather Materials: Before handling the compound, ensure all necessary PPE is donned correctly. Have all required equipment (spatula, weigh paper, container) readily available to minimize handling time.
-
Weighing: Carefully transfer the desired amount of the light yellow to grey powder onto weigh paper or into a suitable container.[13] Avoid creating dust. If any dust is generated, gently clean the area with a damp cloth or paper towel.
-
Container Sealing: Immediately and securely seal the container after weighing.
-
Cleanup: Clean the weighing area and any equipment used. Dispose of any contaminated materials as outlined in the disposal plan.
3.2. Dissolving the Compound:
-
Fume Hood: Perform all dissolution procedures inside a certified chemical fume hood.
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMF, DCM) to the container with the solid this compound.[3]
-
Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound or its solutions must be treated as chemical waste.
-
Solid Waste: Contaminated items such as weigh paper, gloves, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent washes should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste. If unsure, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc-Cys(Mmt)-OH [cem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. uah.edu [uah.edu]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
